molecular formula C10H17N3O2S B086554 2-Iminobiotin CAS No. 13395-35-2

2-Iminobiotin

カタログ番号: B086554
CAS番号: 13395-35-2
分子量: 243.33 g/mol
InChIキー: WWVANQJRLPIHNS-ZKWXMUAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-IMINOBIOTIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd(3aS-(3aalpha,4beta,6aalpha))-isome

特性

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVANQJRLPIHNS-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158431
Record name 2-Iminobiotin
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Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-35-2
Record name 2-Iminobiotin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminobiotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Iminobiotin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IMINOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Iminobiotin: A Technical Guide to its Mechanism of Action as a Biotin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, a cyclic guanidino analog of biotin, has emerged as a valuable tool in biotechnology and a potential therapeutic agent. Its structural similarity to biotin, an essential B vitamin, allows it to interact with various biotin-dependent biological systems. However, key modifications in its ureido ring bestow unique properties, differentiating its mechanism of action from that of biotin. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interactions with biotin-binding proteins and enzymes. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its established and putative molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The mechanism of action of this compound as a biotin analog is primarily characterized by two well-documented phenomena: its pH-dependent interaction with avidin and streptavidin, and its role as a competitive inhibitor of nitric oxide synthases. Furthermore, based on its structural homology to biotin, its potential interactions with biotin-dependent carboxylases and transport systems are of significant interest for research and drug development.

pH-Dependent Interaction with Avidin and Streptavidin

A defining feature of this compound is its reversible, pH-sensitive binding to the biotin-binding proteins, avidin and streptavidin. Unlike the remarkably strong and practically irreversible bond between biotin and these proteins, the affinity of this compound is high at alkaline pH and significantly reduced at acidic pH[1][2][3].

At a high pH (above 9.0), the guanidino group of this compound is deprotonated, allowing it to bind to the biotin-binding site of avidin and streptavidin with high affinity. However, at acidic pH (below 6.0), the guanidino group becomes protonated, leading to a conformational change that disrupts the key interactions within the binding pocket and results in a dramatic decrease in binding affinity[4]. This unique property forms the basis for its widespread use in affinity chromatography for the gentle elution of biotinylated molecules[1][3][5][6][7].

ProteinLigandpHDissociation Constant (Kd)Reference
AvidinThis compound> 9.5High Affinity (qualitative)[1][2][3]
AvidinThis compound< 6.0Low Affinity (qualitative)[4]
StreptavidinThis compound7.0 - 10.7~10⁻⁵ M[8]
AvidinThis compound7.0 - 10.7Logarithmically dependent on pH[8]

This protocol describes a general method to characterize the pH-dependent binding of a 2-iminobiotinylated protein to an avidin-agarose column.

Materials:

  • Avidin-agarose resin

  • 2-iminobiotinylated protein of interest

  • Binding Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 9.5

  • Wash Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 9.5

  • Elution Buffer: 50 mM Sodium Acetate, 150 mM NaCl, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Spectrophotometer or protein quantification assay kit

Procedure:

  • Column Preparation: Pack a chromatography column with avidin-agarose resin and equilibrate with 10 column volumes of Binding Buffer.

  • Sample Loading: Dissolve the 2-iminobiotinylated protein in Binding Buffer and load it onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution: Elute the bound protein by applying the Elution Buffer to the column. Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer.

  • Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE and a suitable protein staining method or a protein quantification assay.

pH_Dependent_Binding cluster_high_pH High pH (>9.0) cluster_low_pH Low pH (<6.0) Iminobiotin_High This compound (Deprotonated) Avidin_High Avidin Iminobiotin_High->Avidin_High Binds Strongly Complex_High High Affinity Complex Avidin_High->Complex_High Iminobiotin_Low This compound (Protonated) Complex_High->Iminobiotin_Low pH Shift Avidin_Low Avidin Iminobiotin_Low->Avidin_Low Binds Weakly

Caption: pH-dependent interaction of this compound with avidin.

Inhibition of Nitric Oxide Synthases (NOS)

This compound has been identified as a reversible and selective inhibitor of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS)[2][9][10][11][12]. The guanidino group of this compound is structurally similar to the guanidino group of L-arginine, the natural substrate for NOS. This structural mimicry allows this compound to competitively bind to the active site of these enzymes, thereby inhibiting the production of nitric oxide[2]. Notably, the urea and thiourea analogs of biotin do not exhibit this inhibitory activity, highlighting the critical role of the guanidino moiety[2].

EnzymeSpeciesKi (μM)Reference
Inducible NOS (iNOS)Murine21.8[2]
Neuronal NOS (nNOS)Rat37.5[2]

This protocol outlines a general method for determining the inhibitory effect of this compound on NOS activity using the Griess assay, which measures nitrite, a stable breakdown product of nitric oxide.

Materials:

  • Purified iNOS or nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • This compound (inhibitor)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the Reaction Buffer.

  • Assay Setup: In a 96-well plate, add the Reaction Buffer, NADPH, and the NOS enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding L-arginine to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding Griess Reagent Component A followed by Component B to each well.

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite produced in each well using the standard curve. Determine the IC50 and subsequently the Ki value for this compound.

NOS_Inhibition NOS_Enzyme NOS Active Site NO_Production Nitric Oxide Production NOS_Enzyme->NO_Production Catalyzes L_Arginine L-Arginine (Substrate) L_Arginine->NOS_Enzyme Binds 2_Iminobiotin_Inhibitor This compound (Inhibitor) 2_Iminobiotin_Inhibitor->NOS_Enzyme Competitively Binds (Inhibits)

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by this compound.

Putative Interaction with Biotin-Dependent Carboxylases and Transport Systems

Due to its structural similarity to biotin, it is hypothesized that this compound may act as a competitive inhibitor or a poor substrate for enzymes and transporters that recognize biotin. However, there is a notable lack of specific quantitative data in the public domain to definitively characterize these interactions.

Holocarboxylase synthetase (HCS) is the enzyme responsible for covalently attaching biotin to apocarboxylases, thereby activating them. These carboxylases, including pyruvate carboxylase, acetyl-CoA carboxylase, and propionyl-CoA carboxylase, are crucial for various metabolic pathways. It is plausible that this compound could compete with biotin for the active site of HCS, thereby inhibiting the formation of active holocarboxylases. This would lead to a decrease in the activity of these vital enzymes.

The sodium-dependent multivitamin transporter (SMVT) is a key protein responsible for the intestinal absorption and cellular uptake of biotin. Given that the valeric acid side chain of biotin is crucial for recognition by SMVT, and this feature is retained in this compound, it is conceivable that this compound could act as a competitive inhibitor of biotin transport via SMVT. However, one study suggests that this compound does not compete with biotin for SMVT-mediated transport, possibly due to the protonatable guanidine group being unfavorable for interaction[13]. Further research is required to clarify this.

The following workflow outlines a general approach to investigate whether this compound acts as a competitive inhibitor of biotin-dependent processes.

Experimental_Workflow cluster_HCS Holocarboxylase Synthetase (HCS) Inhibition Assay cluster_SMVT SMVT Transport Inhibition Assay HCS_Assay Enzyme Assay: - Purified HCS - Apocarboxylase substrate - Radiolabeled Biotin HCS_Incubate Incubate with varying concentrations of This compound HCS_Assay->HCS_Incubate HCS_Measure Measure incorporation of radiolabeled biotin into apocarboxylase HCS_Incubate->HCS_Measure HCS_Analyze Determine Ki for this compound HCS_Measure->HCS_Analyze SMVT_Cells Cell line expressing SMVT (e.g., Caco-2) SMVT_Incubate Incubate cells with radiolabeled Biotin and varying concentrations of This compound SMVT_Cells->SMVT_Incubate SMVT_Measure Measure intracellular radiolabeled Biotin SMVT_Incubate->SMVT_Measure SMVT_Analyze Determine IC50 and Ki for This compound SMVT_Measure->SMVT_Analyze

Caption: General experimental workflows to investigate this compound's potential inhibitory effects.

Conclusion and Future Directions

This compound is a versatile biotin analog with well-defined mechanisms of action in specific contexts. Its pH-dependent binding to avidin and streptavidin is a cornerstone of its application in affinity biotechnology. Its ability to selectively inhibit nitric oxide synthases has positioned it as a molecule of interest in therapeutic research, particularly in the context of neurological disorders[9][10][11][12].

While the interactions of this compound with these systems are well-characterized, its role as an analog in the broader context of biotin metabolism, particularly its effects on biotin-dependent carboxylases and cellular transport, remains an area ripe for investigation. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate these potential mechanisms. A deeper understanding of these interactions will not only expand our knowledge of biotin metabolism but also unlock new avenues for the application of this compound in drug development and as a chemical probe to study biological systems. Future research should focus on obtaining quantitative kinetic and binding data for the interaction of this compound with holocarboxylase synthetase and the sodium-dependent multivitamin transporter to fully delineate its mechanism of action as a biotin analog.

References

2-Iminobiotin: A Technical Guide on its Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Iminobiotin (also known as Guanidinobiotin), a versatile molecule widely recognized for its role as a selective nitric oxide synthase inhibitor and its utility in affinity chromatography. We will explore its core physical and chemical properties, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a synthetic, cyclic guanidino analog of biotin (Vitamin B7).[1] It presents as a powder or crystalline solid.[1] Its structure is characterized by a ureido ring fused with a tetrahydrothiophene ring, similar to biotin, but with an imino group substitution.[2] This structural modification, particularly the presence of the guanidino group, is crucial for its biological activity as a nitric oxide synthase inhibitor.[3][4]

One of the most notable chemical characteristics of this compound is the pH-dependent nature of its interaction with avidin and streptavidin.[5][6] The imino group has a high pKa, in the range of 11-12.[5] At a pH above 9.5, the molecule is in its free base form and binds with high affinity to avidin.[7][8] Conversely, at acidic pH values (e.g., pH 4), the imino group becomes protonated, leading to a significant decrease in binding affinity, which allows for the reversible capture and elution of avidin-tagged molecules.[5][6][7]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid[9]
Synonyms Guanidinobiotin[1][10][11][12]
CAS Number 13395-35-2[1][11][13]
Molecular Formula C₁₀H₁₇N₃O₂S[1][9][11][12]
Molecular Weight 243.33 g/mol [9][13]
Appearance Powder / Crystalline Solid[1]
pKa 11 - 12[5]
Solubility Soluble in DMSO.[12][14] Soluble in 1 M HCl (50 mg/mL).[15] Soluble in 1 M NaOH (50 mg/mL).[15][12][14][15]
Storage Recommended at 2-8°C or -20°C.[1][11][12][1][11][12]
Stability Stable for ≥ 4 years when stored at -20°C.[1][1]

Mechanism of Action and Signaling Pathways

This compound is a potent, reversible, and selective inhibitor of nitric oxide synthases (NOS).[1][3][4][10] Specifically, it targets the neuronal (nNOS) and inducible (iNOS) isoforms of the enzyme.[1][4] The mechanism of inhibition relies on the guanidino group of this compound, which mimics the guanidino group of the natural NOS substrate, L-arginine, allowing it to act as a competitive inhibitor.[3][4]

NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3][4] NO is a critical gaseous signaling molecule involved in numerous physiological processes, including neurotransmission, vasodilation, and immune responses.[16] By inhibiting nNOS and iNOS, this compound effectively reduces the production of NO, which can be beneficial in pathological conditions associated with excessive NO formation, such as neurodegeneration following hypoxia-ischemia.[16][17][18]

The inhibitory constants (Ki) for this compound have been determined to be 21.8 µM for murine iNOS and 37.5 µM for rat nNOS.[1][3][10]

G cluster_pathway Nitric Oxide (NO) Signaling Pathway cluster_inhibition Inhibition L_Arginine L-Arginine NOS nNOS / iNOS (Nitric Oxide Synthase) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline Co-product NO Nitric Oxide (NO) NOS->NO Catalyzes sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Physiological Effects cGMP->Downstream Iminobiotin This compound Iminobiotin->NOS Inhibits G start Start prep Prepare Reagents: - Enzyme/Homogenate - [3H]L-Arginine - this compound dilutions - Control Inhibitor (L-NNA) start->prep incubate Dispense Enzyme, Buffer, and this compound/Controls into reaction tubes prep->incubate start_rxn Initiate Reaction: Add [3H]L-Arginine Substrate Incubate at 37°C incubate->start_rxn stop_rxn Terminate Reaction with Stop Solution (pH 5.5) start_rxn->stop_rxn separation Separate Product from Substrate: Apply mixture to Cation-Exchange Resin stop_rxn->separation elution Collect Eluate (contains neutral [3H]L-Citrulline) separation->elution quantify Quantify Radioactivity via Scintillation Counting elution->quantify analyze Data Analysis: Calculate % Inhibition Determine IC50 / Ki quantify->analyze end End analyze->end

References

Unveiling the Streptavidin-Biotin Interaction: A Technical Guide to the 2-Iminobiotin Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced interaction between streptavidin and 2-iminobiotin, a pH-sensitive analog of biotin. Understanding this relationship is pivotal for the development of reversible affinity chromatography systems, biosensors, and targeted drug delivery platforms. This document provides a comprehensive overview of the binding thermodynamics, structural basis of the interaction, and detailed experimental protocols for characterization.

Core Concept: pH-Dependent Reversible Binding

The defining characteristic of the streptavidin-2-iminobiotin interaction is its reversibility, which is governed by pH. At alkaline or neutral pH, this compound binds to streptavidin with high affinity. As the pH is lowered to acidic conditions (around pH 4), the affinity is significantly reduced, allowing for the gentle elution of biotinylated molecules from a streptavidin matrix.[1][2] This property makes the this compound-streptavidin system a valuable tool for affinity purification, where harsh denaturing conditions required to break the native streptavidin-biotin bond can be avoided.[2]

The pH sensitivity arises from the protonation state of the imino group of this compound.[1] Crystallographic studies have revealed that streptavidin preferentially binds the non-protonated form of this compound.[1] At a low pH of 4.0, where the protonated species of the ligand is overwhelmingly abundant, streptavidin still selectively binds the rare, non-protonated form.[1]

pH_Dependent_Binding cluster_high_pH High pH (≥ 7.5) cluster_low_pH Low pH (~4.0) Streptavidin Streptavidin Complex_High High Affinity Complex Streptavidin->Complex_High Binds 2_Iminobiotin_unprotonated This compound (unprotonated) 2_Iminobiotin_unprotonated->Complex_High Complex_Low Low Affinity (Dissociation) Complex_High->Complex_Low pH Decrease Streptavidin_low Streptavidin Streptavidin_low->Complex_Low Releases 2_Iminobiotin_protonated This compound (protonated) 2_Iminobiotin_protonated->Complex_Low Complex_Low->Complex_High pH Increase

Figure 1: pH-dependent binding and release of this compound from streptavidin.

The Biotin-Binding Site of Streptavidin

The remarkable affinity of streptavidin for biotin and its analogs is a result of a highly complementary binding pocket. This pocket is characterized by a network of hydrogen bonds and significant hydrophobic interactions. Key amino acid residues in the streptavidin binding site that interact directly with biotin include Asn23, Ser27, Tyr43, Ser45, Asn49, Ser88, Thr90, and Asp128. A flexible loop (residues 45-52) undergoes a conformational change from an "open" to a "closed" state upon biotin binding, effectively locking the ligand in place.

Binding_Site cluster_streptavidin Streptavidin Binding Pocket Biotin This compound Asn23 Asn23 Biotin->Asn23 H-bond Ser27 Ser27 Biotin->Ser27 H-bond Tyr43 Tyr43 Biotin->Tyr43 H-bond Ser45 Ser45 Biotin->Ser45 H-bond Asn49 Asn49 Biotin->Asn49 H-bond Ser88 Ser88 Biotin->Ser88 H-bond Thr90 Thr90 Biotin->Thr90 H-bond Asp128 Asp128 Biotin->Asp128 H-bond Trp_residues Tryptophan Residues (Hydrophobic Interactions) Biotin->Trp_residues Hydrophobic Interaction

Figure 2: Key amino acid residues in the streptavidin binding site interacting with this compound.

Quantitative Binding Data

The binding affinity of this compound to streptavidin is a subject of some variability in the literature, likely due to differing experimental conditions. It is generally accepted that the affinity is significantly lower than that of biotin. Below is a summary of reported dissociation constants (Kd).

LigandpHDissociation Constant (Kd)MethodReference
This compound7.0 - 10.7~10⁻⁵ MFluorescence Conjugate Titration[3]
This compoundHigh pH3.5 x 10⁻¹¹ MNot Specified[2]
This compoundpH 3-4<10⁻³ MNot Specified[2]

Note: The significant discrepancy in Kd values highlights the importance of consistent experimental conditions when comparing binding affinities. The fluorescence-based method provides a direct measurement in solution, while the other values may be derived from affinity chromatography performance.

Experimental Protocols

Affinity Chromatography using this compound Agarose

This protocol outlines the purification of a biotinylated protein using a this compound agarose resin, leveraging the pH-dependent binding to streptavidin.

Affinity_Chromatography_Workflow Start Start Equilibrate Equilibrate this compound Agarose Column (pH 9.5-11.0) Start->Equilibrate Load Load Biotinylated Sample Equilibrate->Load Wash Wash with Binding Buffer (pH 9.5-11.0) Load->Wash Elute Elute with Elution Buffer (pH 4.0) Wash->Elute Collect Collect and Neutralize Fractions Elute->Collect End End Collect->End

Figure 3: General workflow for affinity chromatography using this compound agarose.

Materials:

  • This compound Agarose Resin

  • Binding Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0.[2]

  • Elution Buffer: 50 mM sodium acetate, pH 4.0.[4]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0 or similar.

  • Chromatography column.

Procedure:

  • Resin Preparation: Wash the this compound agarose resin thoroughly with the Binding Buffer to remove storage solution.[2] Pack the desired bed volume into the chromatography column.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.[5]

  • Sample Loading: Adjust the pH and salt concentration of the sample containing the biotinylated molecule to match the Binding Buffer. Load the sample onto the column.

  • Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove non-specifically bound molecules.[4] Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound biotinylated molecule by applying the Elution Buffer to the column.[4]

  • Fraction Collection: Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the activity of the purified molecule.[4] Monitor the protein content of the fractions by measuring absorbance at 280 nm.

  • Regeneration: The column can be regenerated by washing with several column volumes of Binding Buffer followed by storage in a neutral buffer with a preservative.[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified streptavidin

  • This compound

  • Dialysis buffer (e.g., PBS or Tris buffer at the desired pH)

Procedure:

  • Sample Preparation: Dialyze both streptavidin and this compound extensively against the same buffer to minimize heat of dilution effects. Degas the solutions before use.

  • Concentration Determination: Accurately determine the concentrations of both streptavidin and this compound.

  • ITC Experiment Setup:

    • Load the streptavidin solution (typically in the µM range) into the sample cell.

    • Load the this compound solution (typically 10-20 times the concentration of streptavidin) into the injection syringe.

  • Titration: Perform a series of injections of the this compound solution into the streptavidin solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. The pH of the buffer should be varied to study the pH-dependence of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of binding interactions in real-time, providing association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Materials:

  • SPR instrument

  • Streptavidin-coated sensor chip

  • This compound solution in running buffer

  • Running buffer (e.g., HBS-EP) at various pH values

  • Regeneration solution (e.g., a low pH buffer like glycine-HCl pH 2.5, or a high pH buffer depending on the surface chemistry)

Procedure:

  • Chip Preparation: Equilibrate the streptavidin-coated sensor chip with the running buffer.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

  • Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection. The pH-dependent nature of the interaction may allow for gentle regeneration by simply flowing a low pH buffer.

  • Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd. Repeat the experiment using running buffers at different pH values to characterize the pH-dependence of the binding kinetics.

Conclusion

The streptavidin-2-iminobiotin system offers a powerful and versatile platform for a wide range of biotechnological applications. Its key advantage lies in the pH-dependent reversibility of the interaction, which enables the mild and efficient purification and release of biotinylated molecules. A thorough understanding of the binding site, the thermodynamics of the interaction, and the application of appropriate experimental techniques are crucial for harnessing the full potential of this elegant biological tool in research and development.

References

Literature review of 2-Iminobiotin applications in biochemistry.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Iminobiotin, a cyclic guanidino analog of biotin, has emerged as a valuable molecule in biochemistry with a range of applications stemming from its unique binding properties and biological activity. Unlike the nearly irreversible interaction of biotin with avidin and streptavidin, this compound exhibits a pH-dependent binding affinity, allowing for the controlled association and dissociation of molecular complexes. This singular characteristic, coupled with its ability to selectively inhibit nitric oxide synthases, has positioned this compound as a powerful tool in affinity chromatography, protein labeling, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and drug development pipelines.

Reversible Inhibition of Nitric Oxide Synthases

This compound acts as a reversible inhibitor of nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[1][2] The inhibitory action of this compound is attributed to its guanidino group, which is essential for binding to the enzyme's active site.[1] Notably, biotin and its urea or thiourea analogs do not exhibit this inhibitory effect.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound varies among the different NOS isoforms, demonstrating a degree of selectivity. This selectivity is crucial for therapeutic applications, as indiscriminate inhibition of all NOS isoforms can have undesirable physiological consequences.

EnzymeSpeciesInhibition Constant (Ki)IC50Reference
Inducible NOS (iNOS)Murine21.8 µM96 µM[1][3]
Neuronal NOS (nNOS)Rat37.5 µM142 µM[1][3]
Endothelial NOS (eNOS)--646 µM[3]
Signaling Pathway Inhibition

The overproduction of nitric oxide by iNOS and nNOS is implicated in the pathophysiology of various neurological disorders, including hypoxic-ischemic brain injury. By inhibiting these isoforms, this compound can mitigate the neurotoxic effects of excessive NO.

NOS_Inhibition cluster_0 Cellular Stress (e.g., Hypoxia) cluster_1 NOS Activation & NO Production cluster_2 Inhibition by this compound cluster_3 Downstream Effects Cellular Stress Cellular Stress iNOS/nNOS iNOS/nNOS Cellular Stress->iNOS/nNOS Activates NO_Production Nitric Oxide (NO) Production iNOS/nNOS->NO_Production Neuroprotection Neuroprotection L-Arginine L-Arginine L-Arginine->iNOS/nNOS Substrate Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity This compound This compound This compound->iNOS/nNOS Inhibits

Inhibition of iNOS/nNOS by this compound.
Experimental Protocol: Determination of NOS Inhibition Constant (Ki)

This protocol outlines a general procedure for determining the inhibition constant (Ki) of this compound for a specific NOS isoform using a spectrophotometric assay that measures the conversion of oxyhemoglobin to methemoglobin by NO.

Materials:

  • Purified NOS enzyme (e.g., recombinant human nNOS)

  • L-Arginine solution

  • NADPH solution

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) solution

  • Calmodulin solution

  • Calcium chloride (CaCl2) solution

  • Oxyhemoglobin solution

  • This compound stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 401 nm

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin, and CaCl2 at appropriate concentrations.

  • Prepare Enzyme Solution: Dilute the purified NOS enzyme in the assay buffer to a working concentration.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of inhibitor concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Reagent Mix

    • Varying concentrations of L-Arginine (substrate)

    • A fixed concentration of this compound (or vehicle control)

    • Oxyhemoglobin solution

  • Initiate Reaction: Start the reaction by adding the diluted NOS enzyme to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 401 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C). The rate of absorbance change is proportional to the rate of NO production.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the kinetic curves for each substrate and inhibitor concentration.

    • Create double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[L-Arginine] for each this compound concentration.

    • Analyze the data using non-linear regression analysis to fit to a competitive inhibition model and determine the Ki value.

Affinity Chromatography

The pH-dependent interaction between this compound and avidin or streptavidin is the foundation for its use in affinity chromatography.[4] At a high pH (typically >9.5), this compound binds strongly to avidin/streptavidin, while at a lower pH (typically <6.0), the binding is significantly weakened, allowing for the gentle elution of bound molecules.[4][5][6] This reversible binding overcomes the harsh, denaturing conditions often required to elute molecules from traditional biotin-avidin affinity systems.

Quantitative Binding Data

The dissociation constant (Kd) quantifies the affinity between this compound and avidin/streptavidin. As the data below indicates, the affinity for avidin is strongly pH-dependent, whereas the interaction with streptavidin shows minimal pH dependence in the studied range.

ProteinpHDissociation Constant (Kd)Reference
Avidin7.0~10⁻⁵ M[1]
Avidin>9.5High Affinity[5][6]
Streptavidin7.0 - 10.7~10⁻⁵ M[1]
Experimental Workflow: Affinity Purification

The following diagram illustrates a typical workflow for the affinity purification of an avidin-fusion protein using immobilized this compound.

Affinity_Purification_Workflow Start Start: Crude Lysate containing Avidin-Fusion Protein Equilibration Column Equilibration (Binding Buffer, pH > 9.5) Start->Equilibration Loading Sample Loading Equilibration->Loading Washing Wash unbound proteins (Binding Buffer) Loading->Washing Elution Elution (Elution Buffer, pH < 6.0) Washing->Elution Collection Collect Purified Avidin-Fusion Protein Elution->Collection End End: Purified Protein Collection->End

Workflow for this compound Affinity Chromatography.
Experimental Protocol: Purification of Streptavidin using Immobilized this compound

This protocol details the purification of streptavidin from a bacterial culture supernatant using a this compound-agarose resin.

Materials:

  • This compound-Agarose resin (e.g., from GenScript or Thermo Fisher Scientific)[3][5]

  • Chromatography column

  • Binding Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[3]

  • Elution Buffer: 50 mM sodium acetate, pH 4.0[3]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Bacterial culture supernatant containing streptavidin

  • Peristaltic pump or gravity flow setup

  • Fraction collector

  • UV spectrophotometer

Procedure:

  • Resin Preparation:

    • Gently resuspend the this compound-agarose resin.

    • Transfer the desired volume of slurry to the chromatography column.

    • Allow the resin to settle and the storage buffer to drain.

  • Column Equilibration:

    • Wash the resin with 5-10 column volumes (CV) of Binding Buffer to equilibrate the column. Ensure the pH of the effluent matches the pH of the Binding Buffer.

  • Sample Preparation and Loading:

    • Adjust the pH of the bacterial culture supernatant to between 9.5 and 11.0 and add NaCl to a final concentration of 0.3 M.[3]

    • Clarify the sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.

    • Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.

  • Washing:

    • After loading, wash the column with 10-20 CV of Binding Buffer to remove unbound and non-specifically bound proteins.[3]

    • Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound streptavidin by applying 10-20 CV of Elution Buffer to the column.[3]

    • Collect fractions of a suitable volume (e.g., 1 mL).

  • Neutralization and Analysis:

    • Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to prevent potential protein denaturation at the low elution pH.

    • Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified streptavidin.

    • Analyze the purity of the eluted protein by SDS-PAGE.

Chemical Probe for Cell Surface Protein Labeling

This compound derivatives can be used as chemical probes to label and subsequently isolate cell surface proteins. The principle relies on the covalent attachment of a reactive this compound derivative to accessible proteins on the surface of intact cells. Because the labeling reagent is typically membrane-impermeable, only extracellularly exposed proteins are tagged. Following cell lysis, the labeled proteins can be captured using avidin or streptavidin affinity chromatography and identified by mass spectrometry. The reversible binding of this compound allows for the gentle release of the captured proteins for analysis.

Logical Relationship: Cell Surface Protein Labeling and Analysis

The following diagram outlines the logical steps involved in using this compound for the selective labeling and identification of cell surface proteins.

Cell_Surface_Labeling Start Intact Cells Labeling Labeling with NHS-2-Iminobiotin Start->Labeling Lysis Cell Lysis Labeling->Lysis Capture Affinity Capture on Avidin-Agarose (pH > 9.5) Lysis->Capture Wash Wash away unbound proteins Capture->Wash Elution Elution of labeled proteins (pH < 6.0) Wash->Elution Analysis Protein Identification (e.g., Mass Spectrometry) Elution->Analysis End Identified Cell Surface Proteins Analysis->End

Workflow for Cell Surface Protein Labeling with this compound.
Experimental Protocol: Labeling and Isolation of Cell Surface Proteins

This protocol provides a detailed methodology for the labeling of cell surface proteins on cultured mammalian cells using an N-hydroxysuccinimide (NHS) ester of this compound, followed by their isolation.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • NHS-2-Iminobiotin (or a similar amine-reactive derivative)

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Avidin-agarose resin

  • Binding/Wash Buffer: 50 mM sodium borate, 150 mM NaCl, pH 11.0

  • Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.0

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Grow cells to confluency in appropriate culture vessels.

    • Wash the cells three times with ice-cold PBS to remove any residual media proteins.

  • Cell Surface Labeling:

    • Prepare a fresh solution of NHS-2-iminobiotin in PBS at a suitable concentration (e.g., 0.5 mg/mL).

    • Incubate the cells with the NHS-2-iminobiotin solution for a short period (e.g., 10-15 minutes) at 4°C to minimize internalization of the label.

    • Quench the reaction by adding an excess of Quenching buffer and incubate for 5 minutes at 4°C.

    • Wash the cells three times with ice-cold PBS to remove excess labeling reagent and quenching buffer.

  • Cell Lysis and Protein Extraction:

    • Lyse the labeled cells by adding ice-cold Lysis buffer and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the solubilized proteins.

  • Affinity Capture of Labeled Proteins:

    • Equilibrate the avidin-agarose resin with Binding/Wash Buffer.

    • Adjust the pH of the cell lysate to >9.5 by adding a concentrated high-pH buffer.

    • Add the equilibrated avidin-agarose resin to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the this compound-labeled proteins.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin extensively (e.g., 5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured cell surface proteins by resuspending the resin in Elution Buffer and incubating for 10-15 minutes at room temperature.

    • Pellet the resin and collect the supernatant containing the eluted proteins.

    • Repeat the elution step to ensure complete recovery.

  • Downstream Analysis:

    • The eluted proteins can be concentrated and prepared for analysis by SDS-PAGE, Western blotting, or, more comprehensively, by mass spectrometry for proteomic identification.

This compound stands out as a remarkably versatile reagent in the biochemist's toolkit. Its unique pH-dependent binding to avidin and its selective inhibition of nitric oxide synthases provide elegant solutions for a range of experimental challenges. From the gentle purification of sensitive protein complexes to the targeted investigation of cellular signaling pathways and the unbiased discovery of cell surface markers, the applications of this compound continue to expand. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the potential of this multifaceted molecule in their scientific endeavors. As our understanding of complex biological systems deepens, the precise and controllable interactions afforded by this compound will undoubtedly play an increasingly important role in driving new discoveries.

References

Methodological & Application

Application Notes and Protocols for 2-Iminobiotin in Affinity Purification of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-iminobiotin in the affinity purification of proteins. This technique offers a significant advantage over standard biotin-avidin systems by allowing for the gentle elution of purified proteins under mild acidic conditions, thus preserving their native structure and function.

Principle of this compound Affinity Chromatography

This compound, a cyclic guanidino analog of biotin, exhibits a pH-dependent binding affinity for avidin and, to a lesser extent, streptavidin.[1][2][3] At an alkaline pH (typically 9.5 or higher), the imino group of this compound is unprotonated, allowing for strong, specific binding to the biotin-binding sites of avidin or streptavidin.[1][2] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated, leading to a significant decrease in its affinity for avidin/streptavidin and facilitating the gentle elution of the 2-iminobiotinylated target protein.[1][2][4] This reversible binding mechanism avoids the harsh, denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) required to dissociate the nearly irreversible biotin-avidin/streptavidin interaction.[3][5]

The interaction between this compound and avidin shows a clear logarithmic dependence on pH.[6] However, the streptavidin-iminobiotin interaction has been reported to exhibit less pH dependence in solution, with a consistently low dissociation constant (Kd) on the order of 10⁻⁵ M across a pH range of 7.0 to 10.7.[6] Despite this, immobilized streptavidin is still effectively used for pH-dependent purification with this compound.[4][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound affinity chromatography.

Table 1: Binding and Elution pH for this compound Affinity Systems

ParameterAvidin SystemStreptavidin SystemReference
Optimal Binding pH ≥ 9.510.0 - 11.0[1][2][8]
Elution pH ~ 4.0~ 4.0[4][5][8]

Table 2: Dissociation Constants (Kd) and Binding Capacity

InteractionConditionDissociation Constant (Kd)Binding CapacityReference
Biotin-Avidin-~10⁻¹⁵ M-[9]
This compound-AvidinAlkaline pHHigh Affinity (comparable to biotin)≥ 1 mg avidin/mL resin[1][2][10]
This compound-AvidinAcidic pHPoor Interaction-[1][2]
This compound-StreptavidinpH 7.0 - 10.7 (in solution)~10⁻⁵ M> 12 mg streptavidin/mL resin[5][6]
Iminobiotin-AH-Sepharose 4B--4.07 ± 0.02 mol biotin/mol streptavidin[4][11]

Experimental Protocols

This section provides detailed protocols for the affinity purification of a target protein using this compound. The general workflow involves labeling the target protein with a this compound derivative, followed by capture on an immobilized avidin or streptavidin resin and subsequent elution by lowering the pH.

Materials and Buffers
  • This compound Labeling Reagent: e.g., NHS-Iminobiotin for labeling primary amines.

  • Immobilized Avidin or Streptavidin Resin: e.g., Avidin-Agarose or Streptavidin-Agarose.

  • Binding/Wash Buffer: 50 mM sodium borate or ammonium carbonate, 0.3-0.5 M NaCl, pH 10.0-11.0.[5][8]

  • Elution Buffer: 50 mM sodium acetate or ammonium acetate, 0.5 M NaCl, pH 4.0.[5][8]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0.

  • Protein Sample: The protein of interest in a suitable buffer.

Protocol 1: Labeling of Target Protein with this compound
  • Protein Preparation: Dissolve or dialyze the target protein into a buffer compatible with the labeling reaction (e.g., phosphate-buffered saline, pH 7.2-8.0). Ensure the buffer is free of primary amines (e.g., Tris).

  • Labeling Reaction:

    • Dissolve the NHS-Iminobiotin reagent in a dry, aprotic solvent like DMSO or DMF immediately before use.

    • Add a 10- to 20-fold molar excess of the NHS-Iminobiotin solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Removal of Excess Label:

    • Remove the unreacted this compound by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

Protocol 2: Affinity Purification of 2-Iminobiotinylated Protein
  • Resin Preparation:

    • Gently resuspend the avidin/streptavidin-agarose resin.

    • Transfer the required amount of slurry to a chromatography column.

    • Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[5]

  • Sample Application:

    • Adjust the pH and salt concentration of the 2-iminobiotinylated protein sample to match the Binding/Wash Buffer.

    • Apply the sample to the equilibrated column at a low flow rate (e.g., 0.2-0.5 mL/min) to ensure efficient binding.[8]

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[5]

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein by applying 5-10 column volumes of Elution Buffer.

    • Collect fractions of 0.5-1 mL.[12]

  • Neutralization:

    • Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to preserve the protein's activity.[8]

  • Analysis:

    • Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

Resin Regeneration

The affinity resin can be regenerated for reuse by washing with several column volumes of Binding/Wash Buffer (pH 11), followed by equilibration and storage in a neutral buffer containing a preservative at 4°C.

Diagrams

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification p Target Protein labeled_p 2-Iminobiotinylated Protein p->labeled_p Incubation ib This compound Reagent ib->labeled_p binding Binding (pH > 9.5) labeled_p->binding resin Equilibrated Avidin/ Streptavidin Resin resin->binding washing Washing binding->washing elution Elution (pH 4.0) washing->elution purified_p Purified Protein elution->purified_p

Caption: Experimental workflow for this compound affinity purification.

binding_mechanism cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) avidin_b Avidin complex_b High Affinity Complex avidin_b->complex_b Binds iminobiotin_b This compound (Unprotonated) iminobiotin_b->complex_b dissociation Dissociation complex_b->dissociation pH Shift avidin_e Avidin avidin_e->dissociation Releases iminobiotin_e This compound (Protonated) iminobiotin_e->dissociation

Caption: pH-dependent binding and elution mechanism of this compound.

References

Application Notes and Protocols for 2-Iminobiotin in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, a cyclic guanidino analog of biotin, offers a significant advantage in pull-down assays for studying protein-protein interactions due to its pH-dependent binding to avidin and streptavidin. Unlike the nearly irreversible bond formed between biotin and avidin/streptavidin, the interaction with this compound is strong at alkaline pH (9.5-11.0) and significantly weakened at acidic pH (around 4.0).[1][2][3] This property allows for the mild and efficient elution of captured protein complexes, preserving their integrity and biological activity for downstream analysis. This is a considerable improvement over the harsh, denaturing conditions often required to break the biotin-streptavidin bond.[4]

Principle of this compound Pull-Down Assays

The workflow of a this compound pull-down assay is analogous to a traditional biotin-based pull-down. A "bait" protein is first labeled with this compound. This labeled bait is then incubated with a cell lysate or a purified protein solution containing the putative "prey" protein(s). The mixture is subsequently passed through a column containing immobilized avidin or streptavidin (e.g., agarose beads). At an alkaline pH, the 2-iminobiotinylated bait protein, along with its interacting prey partners, will bind to the avidin/streptavidin matrix. After washing away non-specifically bound proteins, the captured protein complexes can be eluted by simply lowering the pH of the buffer.

Quantitative Data Summary

The key to this compound's utility lies in the pH-dependent modulation of its binding affinity to avidin and streptavidin. The following table summarizes the key quantitative differences between biotin and this compound.

FeatureBiotinThis compoundReferences
Binding Affinity (Ka) to Avidin ~10¹⁵ M⁻¹~10¹¹ M⁻¹ (at pH > 9.0)[1][4]
Dissociation Constant (Kd) to Avidin ~10⁻¹⁵ M~10⁻¹¹ M (at pH > 9.0), increases significantly at acidic pH[1]
Binding to Streptavidin Very high affinitypH-dependent; weaker than to avidin. Some studies show a dissociation constant (Kd) on the order of 10⁻⁵ M across a pH range of 7.0 to 10.7, indicating a much weaker interaction than with avidin.[5][6]
Elution Conditions Harsh, denaturing conditions (e.g., 8M guanidine-HCl, pH 1.5)Mild, acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)[4]

Experimental Protocols

I. Labeling of Bait Protein with NHS-2-Iminobiotin

This protocol describes the labeling of a purified bait protein containing primary amines (e.g., lysine residues) with an N-hydroxysuccinimide (NHS)-activated form of this compound.

Materials:

  • Purified bait protein in an amine-free buffer (e.g., PBS)

  • NHS-2-Iminobiotin

  • Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Labeling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

  • Prepare Bait Protein: Dissolve the purified bait protein in Labeling Buffer at a concentration of 1-5 mg/mL.

  • Prepare NHS-2-Iminobiotin: Immediately before use, dissolve NHS-2-Iminobiotin in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the dissolved NHS-2-Iminobiotin to the bait protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess Label: Remove non-reacted NHS-2-Iminobiotin using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Verification of Labeling (Optional): The extent of labeling can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

II. This compound Pull-Down Assay for Protein-Protein Interactions

This protocol outlines the steps to capture a prey protein from a cell lysate using a 2-iminobiotinylated bait protein.

Materials:

  • 2-Iminobiotinylated bait protein

  • Cell lysate containing the prey protein

  • Streptavidin or Avidin Agarose Resin

  • Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0

  • Elution Buffer: 50 mM sodium acetate, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes or spin columns

Procedure:

  • Resin Preparation:

    • Transfer the required amount of streptavidin/avidin agarose resin slurry to a microcentrifuge tube or spin column.

    • Wash the resin twice with 10 bed volumes of Binding/Wash Buffer. Centrifuge at low speed (e.g., 1000 x g) for 1 minute between washes and discard the supernatant.

  • Immobilization of Bait Protein:

    • Add the 2-iminobiotinylated bait protein to the washed resin.

    • Incubate for 60 minutes at room temperature with gentle end-over-end rotation to allow the bait protein to bind to the resin.

    • Wash the resin three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Protein:

    • Add the cell lysate containing the prey protein to the resin with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Wash the resin three to five times with 10-20 bed volumes of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer to the resin.

    • Incubate for 5-10 minutes at room temperature.

    • Centrifuge and collect the supernatant containing the eluted bait-prey complex.

    • Repeat the elution step once for complete recovery.

  • Neutralization:

    • Immediately neutralize the eluted fractions by adding an appropriate volume of Neutralization Buffer to raise the pH.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey protein(s).

Visualizations

Experimental Workflow for this compound Pull-Down Assay```dot

G cluster_prep Preparation cluster_capture Capture cluster_analysis Analysis Bait Bait Protein Labeled_Bait 2-Iminobiotinylated Bait Protein Bait->Labeled_Bait Labeling Iminobiotin NHS-2-Iminobiotin Iminobiotin->Labeled_Bait Incubate_Bait Immobilize Bait (pH 11.0) Labeled_Bait->Incubate_Bait Beads Avidin/Streptavidin Beads Beads->Incubate_Bait Prey Cell Lysate (Prey Protein) Incubate_Prey Bind Prey (pH 11.0) Prey->Incubate_Prey Incubate_Bait->Incubate_Prey Wash Wash Beads (pH 11.0) Incubate_Prey->Wash Elute Elute with Acidic Buffer (pH 4.0) Wash->Elute Neutralize Neutralize Eluate Elute->Neutralize Analysis SDS-PAGE / Western Blot / Mass Spectrometry Neutralize->Analysis

Caption: pH-dependent binding mechanism of this compound.

References

Eluting 2-Iminobiotinylated Proteins: A Detailed Guide to Mild Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The interaction between biotin and avidin (or streptavidin) is one of the strongest non-covalent bonds known in biology, making it a powerful tool for affinity purification. However, the harsh, denaturing conditions typically required to elute biotinylated molecules can compromise the structure and function of the target protein. 2-Iminobiotin, a cyclic guanidino analog of biotin, offers an elegant solution to this problem. Its binding to avidin and streptavidin is pH-dependent, allowing for strong capture at alkaline pH and gentle elution under mildly acidic conditions, thereby preserving the integrity of the purified proteins.[1][2][3][4][5][6] This document provides a detailed, step-by-step guide for the elution of 2-iminobiotinylated proteins, complete with experimental protocols and quantitative data summaries.

Principle of this compound Affinity Chromatography

The unique characteristic of this compound lies in its pH-sensitive binding affinity. At a pH of 9.5 or higher, this compound exists in its free base form and binds with high affinity to avidin and streptavidin.[1][2][5][6] As the pH is lowered to acidic conditions (around pH 4.0), the guanidino group of this compound becomes protonated, leading to a significant decrease in its affinity for the binding pocket and facilitating the gentle elution of the 2-iminobiotinylated protein.[1][2][4][7][8] This reversible binding mechanism is the cornerstone of this mild purification strategy.

It is important to note that the pH-dependent binding characteristics can differ between avidin and streptavidin. While the avidin-iminobiotin interaction shows a distinct logarithmic dependence on pH, the streptavidin-iminobiotin interaction may exhibit a less pronounced pH dependency in solution.[9] Nevertheless, pH-driven elution is effective for both matrices in affinity chromatography setups.

Quantitative Data Summary

The following table summarizes typical buffer compositions and conditions used for the binding and elution of 2-iminobiotinylated proteins from streptavidin or avidin affinity resins. While exact yields are protein-dependent, these conditions are designed for high recovery of functional proteins.

Parameter Binding Conditions Elution Conditions Reference
pH 9.5 - 11.04.0[3][4][7]
Binding Buffer 50 mM Ammonium Carbonate, 0.5 M NaCl, pH 10.0-[3]
50 mM Sodium Borate, 0.3 M NaCl, pH 11.0-[4]
Elution Buffer -50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0[3]
-50 mM Sodium Acetate, pH 4.0[4]
Binding Capacity > 12 mg streptavidin/ml settled resin-[4]
Recovery -Practically quantitative[7][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the affinity purification of a 2-iminobiotinylated protein using streptavidin-agarose resin.

Materials:

  • Streptavidin-agarose resin or streptavidin-coated magnetic beads

  • 2-iminobiotinylated protein sample

  • Binding Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0

  • Elution Buffer: 50 mM sodium acetate, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Chromatography column or magnetic stand

  • Microcentrifuge tubes

  • Spectrophotometer or protein assay reagents

Protocol:

1. Resin Preparation and Equilibration:

a. If using a chromatography column, pack the desired bed volume of streptavidin-agarose resin. For magnetic beads, transfer the desired amount of slurry to a microcentrifuge tube. b. Wash the resin with 5-10 column volumes (or 5-10 times the bead slurry volume) of Binding Buffer to equilibrate the resin. This ensures the pH and ionic strength are optimal for binding.

2. Sample Loading:

a. Adjust the pH of your 2-iminobiotinylated protein sample to be compatible with the Binding Buffer (pH 9.5-11.0). This can be done by dialysis or buffer exchange. b. Apply the prepared sample to the equilibrated resin. For column chromatography, maintain a low flow rate (e.g., 0.5-1 mL/min) to allow for sufficient interaction time.[10] For batch purification with magnetic beads, incubate the sample with the beads for 1-2 hours at 4°C with gentle end-over-end rotation.

3. Washing:

a. After the entire sample has been loaded, wash the resin with 10-20 column volumes of Binding Buffer to remove any non-specifically bound proteins.[4] b. Monitor the absorbance of the flow-through at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all unbound proteins have been removed.

4. Elution:

a. Apply 5-10 column volumes of Elution Buffer (pH 4.0) to the column to release the bound 2-iminobiotinylated protein.[4] b. For batch purification, resuspend the beads in the Elution Buffer and incubate for 5-10 minutes with gentle agitation.[2] c. Collect the eluate in fractions. To prevent potential denaturation of the protein due to the acidic pH, it is recommended to collect the fractions into tubes containing a small amount of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.0 per 1 mL of eluate).[4]

5. Analysis of Eluted Protein:

a. Determine the protein concentration of the eluted fractions using a spectrophotometer (A280) or a suitable protein assay (e.g., Bradford or BCA). b. Analyze the purity of the eluted protein by SDS-PAGE.

Visualizing the Workflow

Experimental Workflow for Eluting 2-Iminobiotinylated Proteins:

Elution_Workflow cluster_prep 1. Preparation cluster_bind 2. Binding cluster_wash 3. Washing cluster_elute 4. Elution cluster_product 5. Final Product Resin Streptavidin Resin Equilibrate Equilibrate with Binding Buffer (pH 9.5-11.0) Resin->Equilibrate Load Load Sample onto Resin Equilibrate->Load Ready for Binding Sample 2-Iminobiotinylated Protein Sample Sample->Load Wash Wash with Binding Buffer Load->Wash Protein Bound Unbound Unbound Proteins (Flow-through) Wash->Unbound Elute Elute with Elution Buffer (pH 4.0) Wash->Elute Non-specific Proteins Removed Neutralize Neutralize Eluted Fractions Elute->Neutralize Pure_Protein Purified 2-Iminobiotinylated Protein Neutralize->Pure_Protein Ready for Downstream Applications

Caption: A step-by-step workflow for the purification of 2-iminobiotinylated proteins.

Logical Relationship of pH-Dependent Binding and Elution:

pH_Dependence cluster_high_ph High pH (≥ 9.5) cluster_low_ph Low pH (≤ 4.0) High_pH This compound (Free Base) High_Affinity High Affinity Binding High_pH->High_Affinity Streptavidin Streptavidin/ Avidin High_Affinity->Streptavidin Capture Low_pH This compound (Protonated) Low_Affinity Low Affinity Binding Low_pH->Low_Affinity Low_Affinity->Streptavidin Release (Elution)

Caption: The pH-dependent binding mechanism of this compound to streptavidin/avidin.

References

Application Notes and Protocols for Selective Retrieval of Plasma Membrane Components Using 2-Iminobiotin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective isolation of plasma membrane proteins is crucial for understanding cell signaling, drug targeting, and biomarker discovery. Traditional biotinylation techniques for cell surface protein labeling often require harsh, denaturing conditions to elute the captured proteins from avidin or streptavidin affinity matrices, which can compromise protein structure and function. 2-Iminobiotin, a cyclic guanidino analog of biotin, offers a compelling alternative by enabling the selective retrieval of plasma membrane components under mild elution conditions.[1][2]

The key feature of this compound is its pH-dependent interaction with avidin and streptavidin.[1][2][3] At an alkaline pH (≥9.5), this compound binds strongly to avidin/streptavidin, allowing for efficient capture of labeled cell surface proteins.[1][2][4][5][6][7][8] Conversely, at an acidic pH (≈4.0), the interaction is weakened, facilitating the gentle elution of the captured proteins, thereby preserving their native conformation and biological activity.[3][4][5][6][7][8]

These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for the selective retrieval of plasma membrane proteins using this compound.

Principle of the Method

The workflow for the selective retrieval of plasma membrane components using this compound involves four main steps:

  • Cell Surface Labeling: Intact cells are incubated with an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound. This reagent covalently attaches the this compound tag to primary amines on the extracellular domains of plasma membrane proteins.

  • Cell Lysis: The labeled cells are lysed to release the biotinylated proteins into a soluble fraction.

  • Affinity Purification: The cell lysate is incubated with an avidin or streptavidin-conjugated resin. At a high pH, the this compound-labeled proteins bind to the resin.

  • Elution: After washing away non-specifically bound proteins, the captured plasma membrane proteins are eluted from the resin by lowering the pH.

Experimental Workflow

workflow cluster_labeling Cell Surface Labeling cluster_lysis Cell Lysis cluster_purification Affinity Purification cluster_elution Elution & Analysis start Intact Cells labeling Incubate with NHS-2-Iminobiotin (pH 8.0) start->labeling quench Quench Reaction (e.g., with Glycine) labeling->quench lysis Lyse Cells (e.g., RIPA buffer) quench->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify bind Bind to Streptavidin Resin (pH 9.5-11.0) clarify->bind wash Wash Resin bind->wash elute Elute with Acidic Buffer (pH 4.0) wash->elute neutralize Neutralize Eluate elute->neutralize analysis Downstream Analysis (MS, Western Blot) neutralize->analysis

Caption: Experimental workflow for selective retrieval of plasma membrane proteins.

pH-Dependent Binding Mechanism

binding_mechanism cluster_high_ph High pH (≥9.5) cluster_low_ph Low pH (≈4.0) iminobiotin_high This compound (Uncharged) streptavidin_high Streptavidin iminobiotin_high->streptavidin_high Strong Binding iminobiotin_low This compound (Protonated) streptavidin_low Streptavidin iminobiotin_low->streptavidin_low Weak Binding (Elution)

Caption: pH-dependent binding of this compound to streptavidin.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study that utilized a membrane-impermeable chemical probe to enrich and identify cell surface proteins, which is analogous to the this compound labeling approach.

ParameterResultReference
Total Proteins Identified~400[3]
Percentage of Membrane-Localized Proteins79%[3]
Number of Unique Peptides Identified1169[3]

Detailed Experimental Protocols

Protocol 1: Cell Surface Labeling with NHS-2-Iminobiotin

Materials:

  • Cells in culture (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • NHS-2-Iminobiotin

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 100 mM Glycine in PBS, pH 8.0, ice-cold

Procedure:

  • For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0). For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet three times with ice-cold PBS (pH 8.0).

  • Immediately before use, prepare a 20 mM stock solution of NHS-2-Iminobiotin in anhydrous DMSO.

  • Resuspend the cells in ice-cold PBS (pH 8.0) to a final concentration of approximately 1 x 107 cells/mL.

  • Add the NHS-2-Iminobiotin stock solution to the cell suspension to a final concentration of 2-5 mM.

  • Incubate the reaction for 30 minutes at room temperature with gentle agitation.[5][9]

  • To quench the reaction, add ice-cold Quenching Buffer to the cell suspension and incubate for 15 minutes on ice.

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove excess reagent and quenching buffer. The labeled cells are now ready for lysis.

Protocol 2: Cell Lysis and Lysate Preparation

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Add an appropriate volume of ice-cold Lysis Buffer to the cell pellet.

  • Resuspend the cells by pipetting up and down. For adherent cells, use a cell scraper to detach the cells in the presence of Lysis Buffer.

  • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This lysate contains the soluble this compound-labeled plasma membrane proteins.

Protocol 3: Affinity Purification of 2-Iminobiotinylated Proteins

Materials:

  • Clarified cell lysate from Protocol 2

  • Streptavidin-agarose resin or streptavidin magnetic beads

  • Binding/Wash Buffer: 50 mM sodium borate, 150 mM NaCl, pH 11.0[8]

  • Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.0[8]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Spin columns or magnetic rack

Procedure:

  • Equilibrate the streptavidin resin by washing it three times with 10 bed volumes of Binding/Wash Buffer.

  • Adjust the pH of the clarified cell lysate to 9.5-11.0 by adding an appropriate amount of a basic buffer (e.g., 1 M sodium borate, pH 11.0).

  • Add the pH-adjusted lysate to the equilibrated streptavidin resin.

  • Incubate for 2 hours at 4°C with gentle end-over-end rotation.

  • Pellet the resin by centrifugation (or using a magnetic rack) and discard the supernatant.

  • Wash the resin five times with 10 bed volumes of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • To elute the captured proteins, add 2-3 bed volumes of Elution Buffer to the resin.

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Pellet the resin and collect the supernatant containing the eluted proteins.

  • Immediately neutralize the eluate by adding Neutralization Buffer (approximately 1/10th of the elution volume).

  • The eluted and neutralized proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Troubleshooting

IssuePossible CauseRecommendation
Low yield of eluted proteins Inefficient labelingEnsure the pH of the labeling buffer is 8.0. Use freshly prepared NHS-2-iminobiotin solution.
Incomplete cell lysisUse a more stringent lysis buffer or a mechanical lysis method (e.g., sonication).
Inefficient binding to resinEnsure the pH of the lysate is between 9.5 and 11.0 during the binding step.
High background of non-specific proteins Insufficient washingIncrease the number of washes and/or the salt concentration in the wash buffer.
Intracellular protein labelingEnsure cells are intact during the labeling step. Perform all labeling steps on ice to minimize endocytosis.
Poor protein recovery after elution Incomplete elutionIncrease the incubation time with the elution buffer. Perform a second elution step.
Protein precipitation at low pHImmediately neutralize the eluate after collection.

Conclusion

The use of this compound for the selective retrieval of plasma membrane components provides a powerful and versatile tool for cell biologists and drug discovery scientists. The mild elution conditions preserve the integrity of the isolated proteins, making this method highly suitable for a wide range of downstream applications, including functional assays and structural studies. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively isolate and analyze the plasma membrane proteome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Elution of 2-Iminobiotinylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the elution of 2-iminobiotinylated proteins from avidin and streptavidin affinity resins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the pH-dependent binding and elution of 2-iminobiotinylated proteins?

The interaction between 2-iminobiotin and avidin (or streptavidin) is highly pH-sensitive. At a high pH (typically 9.5 or above), this compound is in its free base form and binds with high affinity to the avidin resin.[1][2] As the pH is lowered to an acidic range (e.g., pH 4.0), the guanidino group of this compound becomes protonated. This change in charge weakens the interaction, allowing for the gentle elution of the 2-iminobiotinylated protein from the resin.[1][3][4][5] This provides a significant advantage over the standard biotin-avidin interaction, which requires harsh, denaturing conditions for dissociation.[4][5][6]

Q2: What are the recommended starting buffer conditions for binding and elution?

For optimal performance, it is crucial to start with recommended buffer conditions and then optimize based on your specific protein and experimental setup.

Buffer TypeRecommended CompositionKey Considerations
Binding/Wash Buffer 50 mM Ammonium Carbonate or Sodium Borate, pH 11.0, with 0.5 M NaClThe high pH ensures strong binding of the this compound tag to the resin.[4][5] The added salt helps to reduce non-specific binding.
Elution Buffer 50 mM Ammonium Acetate or Sodium Acetate, pH 4.0This acidic buffer facilitates the protonation of this compound, leading to its release from the resin.[4][5] Some protocols also suggest 0.1M acetic acid.[5]

Q3: Can I reuse the avidin/streptavidin resin after elution?

Yes, one of the advantages of the this compound system is the ability to regenerate and reuse the affinity column. After elution, the column should be thoroughly washed with the elution buffer to remove any remaining protein. Following this, it should be re-equilibrated with the high-pH binding buffer before being used for the next purification cycle or stored according to the manufacturer's instructions.[7]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-iminobiotinylated proteins.

Problem 1: Low or No Elution of the Target Protein

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete pH Shift: The pH of the elution buffer may not be low enough to effectively disrupt the this compound-avidin interaction.Verify the pH of your elution buffer. You can try a slightly lower pH (e.g., 3.5), but be mindful of your protein's stability at lower pH values.
Elution Volume is Insufficient: The volume of elution buffer used may not be adequate to allow for the complete elution of the bound protein.Try increasing the volume of the elution buffer and collect smaller fractions to identify the peak elution.
Protein Precipitation on the Column: The acidic conditions of the elution buffer may cause your target protein to precipitate on the column.After elution, try washing the column with a buffer containing a mild solubilizing agent (e.g., low concentrations of a non-ionic detergent or glycerol) to recover any precipitated protein. For future purifications, consider screening for additives to the elution buffer that maintain your protein's solubility.
Overly Strong Interaction: In some cases, particularly with proteins that have multiple this compound tags, the avidity of the interaction may be too high for efficient elution at pH 4.0.Consider a more competitive elution by including a low concentration of free biotin in your elution buffer. However, this will require regeneration of the column to remove the bound biotin before reuse.
Problem 2: Co-elution of Contaminating Proteins

Possible Causes & Solutions

Possible CauseRecommended Solution
Non-specific Binding: Contaminating proteins may be binding non-specifically to the resin or to your target protein.Increase the salt concentration (e.g., up to 1 M NaCl) in your binding and wash buffers to minimize ionic interactions.[8] You can also include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.
Insufficient Washing: The column may not have been washed adequately before elution.Increase the volume of the wash buffer (e.g., 10-20 column volumes) to ensure all non-specifically bound proteins are removed before elution.[6]
Contaminants Associated with the Target Protein: The contaminating proteins may be interacting directly with your protein of interest.Consider adding a secondary purification step, such as size-exclusion or ion-exchange chromatography, after the affinity purification to separate your target protein from its binding partners.

Experimental Protocols

Protocol 1: Optimization of Elution Buffer pH

This protocol outlines a method to determine the optimal pH for eluting your specific 2-iminobiotinylated protein.

  • Prepare a series of elution buffers: Prepare small batches of your chosen elution buffer (e.g., 50 mM Sodium Acetate) with a range of pH values (e.g., pH 5.0, 4.5, 4.0, 3.5).

  • Bind your protein: Load your 2-iminobiotinylated protein onto small, parallel columns of avidin/streptavidin resin that have been equilibrated with the binding buffer.

  • Wash the columns: Wash each column thoroughly with the binding buffer.

  • Elute with different pH buffers: To each column, apply one of the prepared elution buffers with a different pH.

  • Analyze the eluates: Collect the eluted fractions and analyze them by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA) to determine which pH yields the highest recovery of your pure target protein.

Protocol 2: Screening for Elution Buffer Additives

If your protein has poor solubility in the standard acidic elution buffer, this protocol can help identify additives that improve recovery.

  • Prepare elution buffers with additives: Start with your optimized elution buffer from Protocol 1. Prepare several small batches, each containing a different additive. Potential additives include:

    • Glycerol (5-20%)

    • Non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20)

    • Arginine (e.g., 0.5 M)

  • Perform parallel elutions: As in the previous protocol, bind your protein to parallel columns and wash them.

  • Elute with additive-containing buffers: Apply the different additive-containing elution buffers to the columns.

  • Analyze the results: Analyze the eluted fractions by SDS-PAGE and protein quantification to identify the additive that provides the best balance of protein recovery and purity.

Visualizations

Elution_Optimization_Workflow cluster_prep Preparation cluster_binding_wash Binding & Wash cluster_elution Elution & Analysis cluster_troubleshooting Troubleshooting Loop Protein_Labeling Label Target Protein with this compound Load_Protein Load Labeled Protein onto Resin Protein_Labeling->Load_Protein Resin_Equilibration Equilibrate Avidin Resin (pH > 9.5) Resin_Equilibration->Load_Protein Wash_Column Wash with High pH Buffer (+/- Salt, Detergent) Load_Protein->Wash_Column Elute_Protein Elute with Acidic Buffer (e.g., pH 4.0) Wash_Column->Elute_Protein Analyze_Fractions Analyze Eluted Fractions (SDS-PAGE, Quantification) Elute_Protein->Analyze_Fractions Low_Yield Low Yield? Analyze_Fractions->Low_Yield Purity_Issue Purity Issue? Analyze_Fractions->Purity_Issue Low_Yield->Purity_Issue No Optimize_Elution Optimize Elution Buffer (pH, Additives) Low_Yield->Optimize_Elution Yes Optimize_Wash Optimize Wash Buffer (Salt, Detergent) Purity_Issue->Optimize_Wash Yes end end Purity_Issue->end No (Purification Successful) Optimize_Elution->Load_Protein Re-run Optimize_Wash->Load_Protein

Caption: Workflow for optimizing the elution of 2-iminobiotinylated proteins.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_purity Low Purity start Problem Detected is_yield Yield Issue? start->is_yield start->is_yield check_pH Verify Elution Buffer pH increase_vol Increase Elution Volume check_pH->increase_vol check_precip Check for Precipitation increase_vol->check_precip competitive_elution Consider Competitive Elution check_precip->competitive_elution end Problem Resolved competitive_elution->end increase_salt Increase Salt in Wash add_detergent Add Detergent to Wash increase_salt->add_detergent increase_wash_vol Increase Wash Volume add_detergent->increase_wash_vol secondary_purification Add Secondary Purification Step increase_wash_vol->secondary_purification secondary_purification->end is_yield->check_pH Yes is_purity Purity Issue? is_yield->is_purity No is_purity->increase_salt Yes is_purity->end No

Caption: Decision tree for troubleshooting common elution problems.

References

Minimizing protein denaturation during elution from iminobiotin columns.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize protein denaturation during elution from iminobiotin columns.

Frequently Asked Questions (FAQs)

Q1: What is the principle of iminobiotin affinity chromatography?

Iminobiotin is a cyclic guanido analog of biotin that exhibits a pH-dependent binding affinity for avidin and streptavidin.[1] At a high pH (typically 9.5-11), iminobiotin binds strongly to avidin or streptavidin, allowing for the capture of biotinylated molecules.[2][1] When the pH is lowered to approximately 4.0, the affinity is significantly reduced, enabling the elution of the bound molecules.[3] This pH-dependent interaction allows for milder elution conditions compared to the harsh, denaturing conditions required to break the standard biotin-avidin interaction, which often necessitates the use of 6-8 M guanidine HCl at a pH of 1.5.[4]

Q2: Why can protein denaturation occur during elution from iminobiotin columns?

The standard elution procedure for iminobiotin chromatography involves a significant drop in pH to around 4.0.[4] Many proteins are sensitive to acidic conditions and can undergo denaturation, leading to loss of activity, aggregation, or precipitation.[5][6][7] This low pH environment can disrupt the ionic and hydrogen bonds that maintain the protein's native three-dimensional structure.[5]

Q3: What is the standard elution protocol and how can I minimize denaturation with it?

The most common elution method is to use a buffer with a low pH, such as 50 mM sodium acetate at pH 4.0.[4] To minimize protein denaturation during this process, it is crucial to neutralize the eluted fractions immediately.[4][5][6] This can be achieved by adding 1/10th the volume of an alkaline buffer, like 1M Tris-HCl, pH 8.5, to the collection tubes beforehand.[5][6]

Q4: Are there alternative elution strategies that are gentler on the protein?

Yes, several alternative elution strategies can be employed to avoid exposure to low pH:

  • High pH Elution: While less common for iminobiotin, in some affinity systems, elution can be achieved by raising the pH.

  • Competitive Elution: This method involves using a competing agent in the elution buffer to displace the target protein from the affinity resin. For biotin-based systems, free biotin at a concentration of around 4 mg/ml and a pH of approximately 8.5 can be used for competitive elution.[8][9] This method is generally much milder and helps to preserve protein activity.[8][9]

  • Gentle Elution Buffers: Commercially available gentle elution buffers are designed to work at near-neutral pH and can be a viable alternative.[5] These often contain high salt concentrations or other proprietary components that disrupt the affinity interaction without drastic pH changes.[5]

Q5: What additives can be included in the elution buffer to protect my protein?

Several additives can be included in the elution or neutralization buffer to help stabilize the protein and prevent aggregation:

  • Glycerol: Often used as a co-solvent, glycerol can improve the solubility and stability of proteins.[]

  • Arginine: This amino acid can reduce protein aggregation and has been shown to be an effective additive in elution buffers for affinity chromatography.[][11][12] It is thought to reduce the surface hydrophobicity of proteins.[]

  • Reducing Agents: For proteins with cysteine residues, adding reducing agents like DTT or TCEP can prevent the formation of incorrect disulfide bonds and subsequent aggregation.[]

  • Non-denaturing Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help solubilize proteins that are prone to aggregation.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the elution step of iminobiotin chromatography.

Problem Potential Cause Recommended Solution
Low Protein Yield Inefficient Elution: The pH of the elution buffer may not be low enough to disrupt the iminobiotin-avidin interaction effectively.Ensure the elution buffer is at pH 4.0. Consider a step or gradient elution to a lower pH, but be mindful of protein stability.[15]
Protein Precipitation on Column: The protein is aggregating and precipitating on the column during elution.Try adding stabilizing agents like glycerol or arginine to the elution buffer.[] Consider a faster flow rate during elution to minimize the protein's residence time in the low pH environment.
Eluted Protein is Inactive Denaturation due to Low pH: The acidic elution conditions have irreversibly denatured the protein.Immediately neutralize the eluted fractions.[4][5][6] Switch to a milder elution method such as competitive elution with free biotin.[8][9]
Eluted Protein is Aggregated Exposure to Low pH: The low pH of the elution buffer can cause proteins to aggregate.[7]Add anti-aggregation agents like arginine or low concentrations of non-denaturing detergents to the elution or neutralization buffer.[][11][13] Optimize the protein concentration; high concentrations can promote aggregation.[13]
Presence of Stripped Metal Ions (if using His-tagged proteins): Leached nickel ions from a previous IMAC step can sometimes promote aggregation.If applicable, add a chelating agent like EDTA to the collection tubes to sequester any leached metal ions.[16]
Multiple Peaks During Elution Weak Protein-Resin Interaction: At a suboptimal binding pH (e.g., pH 9 instead of 11), the interaction between the iminobiotinylated protein and the resin may be weak, leading to heterogeneous binding and elution profiles.Ensure the binding pH is sufficiently high (pH 9.5 or higher) for a strong interaction.[1][15]

Experimental Protocols

Protocol 1: Standard Low pH Elution

This protocol describes the standard method for eluting proteins from an iminobiotin column using a low pH buffer.

Materials:

  • Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[4]

  • Elution Buffer: 50 mM sodium acetate, pH 4.0[4]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5[5][6]

  • Iminobiotin affinity column

Procedure:

  • Equilibration: Equilibrate the iminobiotin column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the sample containing the biotinylated protein to the column. The sample should be in a buffer with a pH between 9.5 and 11.[4]

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[4]

  • Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect fractions into tubes pre-filled with 1/10th volume of Neutralization Buffer.[4][5][6]

  • Analysis: Analyze the eluted fractions for protein content and activity.

Protocol 2: Competitive Elution with Free Biotin

This protocol provides a milder alternative to low pH elution, using free biotin to compete for binding to the avidin/streptavidin on the resin.

Materials:

  • Binding/Wash Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4

  • Competitive Elution Buffer: 4 mg/mL free biotin in a suitable buffer (e.g., PBS), pH 8.5[8][9]

  • Iminobiotin affinity column

Procedure:

  • Equilibration and Loading: Follow steps 1 and 2 from the Standard Low pH Elution protocol, using a binding buffer with a pH of 9.5 or higher.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer.

  • Elution: a. Apply the Competitive Elution Buffer to the column. b. Stop the flow and allow the elution buffer to incubate with the resin for 30 minutes to facilitate the displacement of the bound protein.[8][9] c. Resume the flow and collect the eluted fractions.

  • Analysis: Analyze the eluted fractions. The presence of free biotin may require removal through dialysis or a desalting column for downstream applications.

Visualizations

Elution_Workflow cluster_binding Binding Phase cluster_elution Elution Phase cluster_post_elution Post-Elution Equilibration Equilibrate Column (pH 9.5-11) Load_Sample Load Sample Equilibration->Load_Sample Wash Wash Column Load_Sample->Wash Elution_Choice Choose Elution Strategy Wash->Elution_Choice Low_pH_Elution Low pH Elution (pH 4.0) Elution_Choice->Low_pH_Elution Standard Competitive_Elution Competitive Elution (Free Biotin) Elution_Choice->Competitive_Elution Gentle Alternative Neutralize Neutralize Fractions Low_pH_Elution->Neutralize Analyze Analyze Protein Competitive_Elution->Analyze Neutralize->Analyze

Caption: Experimental workflow for iminobiotin chromatography.

Denaturation_Pathway Native_Protein Native Protein (Active, Folded) Low_pH Low pH Environment (Elution Buffer, pH 4.0) Native_Protein->Low_pH Exposure Disruption Disruption of Ionic & Hydrogen Bonds Low_pH->Disruption Denatured_Protein Denatured Protein (Inactive, Unfolded) Disruption->Denatured_Protein Aggregation Aggregation Denatured_Protein->Aggregation Precipitate Precipitate (Loss of Sample) Aggregation->Precipitate

Caption: Mechanism of low pH-induced protein denaturation.

Troubleshooting_Logic Start Problem with Eluted Protein? Problem_Type What is the issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Yield Inactive Inactive Protein Problem_Type->Inactive Activity Aggregated Aggregated Protein Problem_Type->Aggregated State Solution_Low_Yield Check Elution pH Add Stabilizers Low_Yield->Solution_Low_Yield Solution_Inactive Immediate Neutralization Use Competitive Elution Inactive->Solution_Inactive Solution_Aggregated Add Anti-Aggregation Agents Optimize Concentration Aggregated->Solution_Aggregated

Caption: Troubleshooting logic for elution issues.

References

Adjusting flow rate for optimal binding to iminobiotin resin.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the optimization of flow rates for efficient binding to iminobiotin affinity resins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind iminobiotin resin?

Iminobiotin is a cyclic guanido analog of biotin. It exhibits a pH-dependent binding affinity for avidin and streptavidin.[1][2] Binding is effective at a high pH (typically >9.5), and elution is achieved under mild, acidic conditions (around pH 4.0).[1][3][4] This allows for the gentle purification of avidin/streptavidin-tagged molecules, avoiding the harsh denaturing conditions required to break the strong biotin-avidin interaction.[2]

Q2: How does flow rate impact the binding of my target protein to the resin?

Flow rate directly influences the residence time , which is the duration your sample is in contact with the iminobiotin resin.[5][6]

  • Slower Flow Rate: Increases residence time, allowing more time for the binding interaction between your target protein and the iminobiotin ligand. This generally leads to a higher dynamic binding capacity (DBC).[5][7]

  • Faster Flow Rate: Decreases residence time. If the flow rate is too high, the target protein may not have sufficient time to bind efficiently and will be found in the flow-through, resulting in lower yield.[8][9]

Q3: Should the flow rate be consistent across all chromatography steps?

No, it is often beneficial to use different flow rates for the loading, washing, and elution steps to optimize the purification process.

  • Sample Loading: A slower flow rate is generally recommended to maximize binding.[6]

  • Washing: The flow rate can often be increased during the wash step to remove non-specifically bound proteins efficiently without significantly affecting the specifically bound target.

  • Elution: A slower flow rate during elution can help to collect the purified protein in a smaller, more concentrated volume.[1] However, excessively slow elution might lead to broader peaks.[5]

Q4: What is a typical starting flow rate for sample loading on an iminobiotin column?

For a standard lab-scale column (e.g., 0.5 - 1 mL bed volume), a starting flow rate of 0.5 - 1.0 mL/min for sample application is common.[1] However, the optimal flow rate is dependent on the specific binding kinetics of your protein, the column dimensions, and the resin characteristics.[6]

Troubleshooting Guide

Issue: Low Yield - Target Protein Detected in Flow-Through
Possible Cause Recommended Solution
Flow rate is too high during sample application. The interaction between the target protein and the iminobiotin ligand requires sufficient time. A high flow rate reduces the residence time, leading to incomplete binding.[5][6]Action: Reduce the sample loading flow rate by 50%. For gravity-flow columns, this can be achieved by using a flow restrictor or performing the binding in batch mode before packing the column.[9]
Incorrect buffer conditions. Iminobiotin binding is pH-dependent and requires a pH > 9.5.[1][3] Incorrect pH or ionic strength can prevent binding.Action: Ensure your binding/wash buffer is at the correct pH (e.g., 50mM Sodium Borate, 0.3M NaCl, pH 11.0) and that your sample is properly pH-adjusted before loading.[1][4]
Column is overloaded. The amount of protein loaded has exceeded the dynamic binding capacity of the resin.Action: Reduce the amount of sample loaded onto the column or increase the column volume. Check the manufacturer's specifications for the resin's binding capacity (e.g., >12 mg streptavidin/mL settled resin).[1]
Issue: High Column Backpressure
Possible Cause Recommended Solution
Flow rate is too high for the column/resin. Exceeding the recommended flow rate for a specific resin particle size or column dimension can cause the resin bed to compress, leading to high pressure.[10]Action: Reduce the flow rate. Check the manufacturer's guidelines for the maximum recommended flow rate.
Sample is too viscous. High protein concentration or the presence of other macromolecules can increase sample viscosity.[10]Action: Dilute the sample with binding buffer. Reduce the flow rate during sample application.
Clogged column frit or tubing. Particulates in the sample or buffers can clog the system.[10][11]Action: Filter your sample (0.45 µm filter) and all buffers before use.[1] If clogged, clean the column according to the manufacturer's protocol, which may involve reversing the flow direction.

Data Presentation

Recommended Flow Rates for Iminobiotin Chromatography

The following table provides typical flow rates for a 1 mL bed volume column. These should be optimized for your specific application.

Chromatography StepRecommended Flow Rate (mL/min)Purpose
Equilibration 1.0 - 2.0Prepares the column with binding buffer.[1]
Sample Loading 0.2 - 1.0To maximize residence time and binding efficiency.[1][6]
Wash 1.0 - 2.0To remove non-specifically bound contaminants quickly.[1]
Elution 0.5 - 1.0To recover the target protein in a concentrated volume.[1]

Experimental Protocols

Protocol: Optimizing Flow Rate for Maximum Binding

This protocol describes a method to determine the optimal sample loading flow rate for your specific target protein and iminobiotin resin.

Objective: To identify the flow rate that maximizes the binding of the target protein while minimizing the amount lost in the flow-through.

Materials:

  • Iminobiotin resin

  • Chromatography column

  • Peristaltic pump or chromatography system

  • Clarified protein sample

  • Binding Buffer (e.g., 50 mM sodium borate, 0.3 M NaCl, pH 11.0)[1]

  • Elution Buffer (e.g., 50 mM sodium acetate, pH 4.0)[1]

  • Protein quantification assay (e.g., Bradford or BCA)

  • SDS-PAGE analysis materials

Methodology:

  • Prepare the Column: Pack a small column with a defined volume of iminobiotin resin (e.g., 0.5 mL).

  • Equilibrate: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a standard flow rate (e.g., 1 mL/min).

  • Prepare Samples: Prepare identical aliquots of your clarified protein sample. Ensure the total protein loaded is approximately 50-70% of the resin's theoretical binding capacity.

  • Test Different Flow Rates:

    • Run 1 (Slow Flow): Load the first sample aliquot onto the column at a slow flow rate (e.g., 0.2 mL/min). Collect the entire flow-through fraction.

    • Run 2 (Medium Flow): Repack and re-equilibrate the column. Load the second sample aliquot at a medium flow rate (e.g., 0.5 mL/min). Collect the flow-through.

    • Run 3 (Fast Flow): Repack and re-equilibrate the column. Load the third sample aliquot at a fast flow rate (e.g., 1.0 mL/min). Collect the flow-through.

  • Wash and Elute: For each run, after loading, wash the column with 10 CV of Binding Buffer. Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions during elution.

  • Analysis:

    • Measure the total protein concentration in each flow-through fraction.

    • Analyze the flow-through and elution fractions from each run using SDS-PAGE to visualize the amount of target protein.

Visualizations

Workflow_Optimization cluster_prep Preparation cluster_test Flow Rate Testing cluster_analysis Analysis P1 Pack Column with Iminobiotin Resin P2 Equilibrate with Binding Buffer P1->P2 T1 Load Sample (0.2 mL/min) P2->T1 T2 Load Sample (0.5 mL/min) T3 Load Sample (1.0 mL/min) A1 Collect Flow-Through & Elution Fractions T1->A1 T2->A1 T3->A1 A2 Analyze Protein Content (SDS-PAGE, Quant.) A1->A2 A3 Select Optimal Flow Rate A2->A3

Caption: Experimental workflow for optimizing sample loading flow rate.

Logic_Diagram cluster_slow Slower Flow cluster_fast Faster Flow FR Flow Rate RT Residence Time FR->RT inversely affects DBC Dynamic Binding Capacity (DBC) RT->DBC directly affects L1 Increases H1 Decreases Yield Protein Yield DBC->Yield determines L2 Increases H2 Decreases L3 Increases H3 Decreases

Caption: Relationship between flow rate, residence time, and binding capacity.

References

Technical Support Center: Preserving Protein Activity by Neutralizing Elution Fractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals preserve protein activity by effectively neutralizing elution fractions during protein purification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to neutralize elution fractions immediately after purification?

Immediate neutralization of elution fractions is crucial, particularly after affinity chromatography using low pH buffers (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).[1][2][3] Many proteins are sensitive to acidic conditions and can rapidly lose their biological activity, denature, or aggregate if left in a low pH environment for an extended period.[4] Promptly adjusting the pH back to a neutral or physiological range (typically pH 7.0-8.5) helps to maintain the protein's native structure and function.[1][4]

Q2: My protein precipitated immediately after I added the neutralization buffer. What could be the cause and how can I prevent this?

Protein precipitation upon neutralization is a common issue that can arise from several factors:

  • "pH Shock": Rapid, localized changes in pH upon adding a concentrated neutralization buffer can cause proteins to precipitate.[5] This is especially true if the final pH of the solution approaches the protein's isoelectric point (pI), the pH at which the protein has no net charge and is least soluble.[6][7]

  • High Protein Concentration: Elution often results in highly concentrated protein fractions. This high concentration can increase the likelihood of aggregation and precipitation upon neutralization.

  • Buffer Composition: The composition of the neutralization buffer itself can influence protein solubility.

Solutions:

  • Gentle Neutralization: Instead of adding a small volume of highly concentrated base, try adding a larger volume of a less concentrated neutralization buffer while gently mixing.

  • Optimize Final pH: Ensure the final pH of the neutralized sample is not at or near the protein's pI.[6] It is generally recommended to keep the buffer pH at least one unit away from the pI.[6]

  • Buffer Exchange: For sensitive proteins, a rapid buffer exchange method like desalting columns or spin columns can be a gentler alternative to direct neutralization.[8][9][10]

  • Include Stabilizing Additives: Consider adding stabilizers such as glycerol (5-20%), arginine, or non-ionic detergents to your neutralization or final storage buffer to enhance protein solubility.[11][12]

Q3: I've neutralized my protein fractions, but I'm still seeing a loss of activity. What are other potential causes?

Loss of protein activity after neutralization can be due to several factors beyond just pH:

  • Irreversible Denaturation: Even brief exposure to harsh elution conditions (e.g., very low pH) can cause irreversible damage to some proteins.[1]

  • Oxidation: Cysteine residues in proteins can become oxidized, leading to aggregation and loss of function.[13]

  • Proteolysis: If protease inhibitors were not used during cell lysis and purification, endogenous proteases can degrade the target protein.[14][15]

  • Loss of Cofactors: The purification process may have separated the protein from essential cofactors or metal ions required for its activity.[15]

  • Unstable Buffer Conditions: The final buffer composition (e.g., ionic strength, presence of detergents) may not be optimal for your specific protein's stability.[13][16]

Troubleshooting Steps:

  • Optimize Elution: If possible, explore gentler elution conditions, such as using a higher pH elution buffer or competitive elution.

  • Add Reducing Agents: Include reducing agents like DTT or TCEP in your final buffer to prevent oxidation of cysteine residues.[11]

  • Use Protease Inhibitors: Always include a protease inhibitor cocktail during the initial stages of purification.[14]

  • Supplement with Cofactors: If your protein requires cofactors, add them back to the final buffer.[15]

  • Screen Buffer Conditions: Perform a buffer screen to identify the optimal pH, salt concentration, and additives for your protein's long-term stability.

Q4: What are the best methods for buffer exchange after elution?

Buffer exchange is often a preferred method over direct neutralization for sensitive proteins. Here are some common techniques:

  • Desalting Chromatography (Size Exclusion Chromatography): This is a rapid and efficient method for separating proteins from small molecules like salts and low pH buffer components.[8][10] It is a gentle process that can be performed using pre-packed columns.[8]

  • Dialysis: A gentle but slower method that involves placing the protein sample in a semi-permeable membrane bag and dialyzing against a large volume of the desired final buffer.[9][10]

  • Diafiltration (Ultrafiltration): This method uses a semi-permeable membrane to retain the protein while the buffer and smaller solutes are washed away and replaced with the new buffer.[9] This technique can also be used to concentrate the protein sample.[17]

Troubleshooting Guides

Problem 1: Protein Aggregation and Precipitation Post-Neutralization
Symptom Possible Cause Recommended Solution
Immediate, visible precipitation upon adding neutralization buffer.Localized high pH ("pH shock") causing the protein to reach its isoelectric point (pI).[5]Add the neutralization buffer slowly while gently vortexing. Use a lower concentration of the neutralization buffer. Consider buffer exchange as an alternative.[8][10]
Cloudiness or precipitation appears over time after neutralization and storage at 4°C.High protein concentration. Sub-optimal buffer conditions (pH, ionic strength).[18][19]Dilute the protein sample. Screen for optimal buffer conditions, including pH and salt concentration.[20] Add stabilizing agents like glycerol or arginine to the storage buffer.[11]
Precipitate forms after freeze-thaw cycles.Protein instability during freezing and thawing.Add a cryoprotectant like glycerol (up to 50%) to the storage buffer.[11][12] Aliquot the protein into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Problem 2: Loss of Protein Activity
Symptom Possible Cause Recommended Solution
Low or no activity immediately after neutralization.Irreversible denaturation from harsh elution conditions (e.g., low pH).[1][4]Optimize elution conditions to be as gentle as possible. Test alternative elution strategies, such as competitive elution or using a buffer with a less extreme pH.
Gradual loss of activity during storage.Oxidation of sensitive amino acids (e.g., cysteine, methionine).[13] Proteolytic degradation.[14]Add a reducing agent (e.g., 1-5 mM DTT or TCEP) to the storage buffer.[11] Ensure protease inhibitors were used during purification and consider adding them to the final buffer for long-term storage.
Activity is restored upon addition of specific ions or molecules.Loss of essential cofactors or metal ions during purification.[15]Supplement the final buffer with the known required cofactors or metal ions.

Experimental Protocols

Protocol 1: Rapid Neutralization of Low pH Elution Fractions

This protocol is suitable for proteins that are relatively stable and not prone to precipitation.

Materials:

  • Elution fractions in low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • pH meter or pH strips

Procedure:

  • Dispense a small, predetermined volume of neutralization buffer into the collection tubes before elution. A common starting point is to add 1/10th the volume of the expected fraction size (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 for a 1 mL fraction).[1][3]

  • Collect the eluted protein fractions directly into the tubes containing the neutralization buffer.

  • Gently mix the contents of each tube immediately after collection.

  • Check the pH of the neutralized fractions using a pH meter or pH strips to ensure it is within the desired range (typically 7.0-8.0).

  • If necessary, adjust the pH by adding small aliquots of the neutralization buffer or a dilute acid (e.g., 0.1 M HCl).

Protocol 2: Buffer Exchange using a Desalting Column

This protocol is recommended for pH-sensitive proteins or when precise final buffer composition is critical.

Materials:

  • Pre-packed desalting column (e.g., PD-10 column)

  • Equilibration/final buffer (e.g., PBS, pH 7.4)

  • Eluted protein sample

Procedure:

  • Remove the storage solution from the desalting column according to the manufacturer's instructions.

  • Equilibrate the column by washing it with 4-5 column volumes of the desired final buffer.

  • Load your eluted protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the column bed volume).[10]

  • Allow the sample to enter the column bed completely.

  • Elute the protein by adding the final buffer to the column.

  • Collect the desalted protein fraction, which will elute in the void volume, separated from the smaller salt and buffer molecules.

Visualizations

Neutralization_Workflow cluster_elution Affinity Chromatography Elution cluster_neutralization Neutralization Strategies cluster_outcome Outcome Elution Protein Elution (e.g., Low pH Buffer) Direct_Neutralization Direct Neutralization (e.g., add 1M Tris) Elution->Direct_Neutralization Immediate Buffer_Exchange Buffer Exchange (e.g., Desalting Column) Elution->Buffer_Exchange Gentle Alternative Inactive_Protein Inactive Protein Elution->Inactive_Protein Prolonged Exposure Stable_Protein Stable, Active Protein Direct_Neutralization->Stable_Protein Precipitation Precipitation / Aggregation Direct_Neutralization->Precipitation Risk of 'pH Shock' Buffer_Exchange->Stable_Protein

Caption: Workflow for neutralizing elution fractions.

Troubleshooting_Precipitation Start Protein Precipitates After Neutralization Check_pI Is final pH near pI? Start->Check_pI Check_Conc Is protein concentration high? Check_pI->Check_Conc No Adjust_pH Adjust final pH (>1 unit from pI) Check_pI->Adjust_pH Yes Check_Buffer Are buffer conditions optimal? Check_Conc->Check_Buffer No Dilute Dilute protein or perform buffer exchange Check_Conc->Dilute Yes Add_Stabilizers Add stabilizers (e.g., glycerol, arginine) Check_Buffer->Add_Stabilizers No End Soluble Protein Check_Buffer->End Yes Adjust_pH->End Dilute->End Add_Stabilizers->End

Caption: Troubleshooting protein precipitation.

References

How to regenerate and reuse 2-Iminobiotin affinity columns.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of 2-iminobiotin affinity columns. Find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the optimal performance and longevity of your columns.

Understanding the Principle: pH-Dependent Binding

This compound is a cyclic guanidino analog of biotin that exhibits a pH-sensitive interaction with avidin and streptavidin. This property allows for a more gentle elution of bound molecules compared to the harsh denaturing conditions required to disrupt the strong avidin-biotin bond.

At a pH of 9.5 or higher, this compound is in its free base form and binds with high affinity to the biotin-binding sites of avidin or streptavidin.[1][2][3][4] As the pH is lowered to 4.0, the guanidino group of this compound becomes protonated, leading to a significant decrease in its affinity for avidin/streptavidin and facilitating the elution of the bound molecule.[1][2][3][4]

Experimental Protocols

Regeneration of this compound Affinity Columns

This protocol is designed to effectively strip bound molecules and re-equilibrate the column for subsequent uses.

Materials:

  • Regeneration Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0

  • Elution Buffer: 50 mM sodium acetate, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0 (or a buffer suitable for your protein of interest)

  • Storage Solution: 1X PBS containing 20% ethanol

Procedure:

  • Wash with Elution Buffer: After completing the elution of your target molecule, wash the column with 5-10 column volumes (CV) of Elution Buffer (pH 4.0) to remove any remaining eluted protein.

  • Re-equilibration to High pH: Wash the column with 10-20 CV of Regeneration Buffer (pH 11.0). This step is crucial for regenerating the binding capacity of the this compound ligand.

  • Final Wash: Wash the column with 3-5 CV of a neutral buffer, such as 1X PBS, to bring the pH back to a neutral range before storage.

  • Storage: For short-term storage (up to a week), the column can be stored in 1X PBS at 4°C. For long-term storage, equilibrate the column with 2-3 CV of Storage Solution (1X PBS with 20% ethanol) and store at 4°C. Ensure the column is tightly capped to prevent it from drying out.

Workflow for Column Regeneration

RegenerationWorkflow start Used Column wash_elution Wash with 5-10 CV Elution Buffer (pH 4.0) start->wash_elution re_equilibrate Wash with 10-20 CV Regeneration Buffer (pH 11.0) wash_elution->re_equilibrate neutral_wash Wash with 3-5 CV Neutral Buffer (e.g., PBS) re_equilibrate->neutral_wash storage Equilibrate and Store in 20% Ethanol/PBS at 4°C neutral_wash->storage end Regenerated Column storage->end

Caption: Experimental workflow for the regeneration of this compound affinity columns.

Quantitative Data Summary

ParameterRecommended ValueNotes
Binding/Wash Buffer 50 mM Sodium Borate, 0.3 M NaCl, pH 11.0Ensure pH is accurately adjusted for optimal binding.
Elution Buffer 50 mM Sodium Acetate, pH 4.0Immediately neutralize eluted fractions to preserve protein activity.
Binding Flow Rate ~1 mL/minSlower flow rates can increase binding efficiency.
Wash Volume 10-20 bed volumesAdequate washing is critical to remove non-specifically bound proteins.
Elution Volume 10-20 bed volumesCollect fractions and monitor protein concentration.
Regeneration Wash 10-20 bed volumes with high pH bufferThorough washing at high pH is key to regeneration.
Storage Solution 1X PBS with 20% ethanolPrevents microbial growth during long-term storage.
Binding Capacity > 12 mg streptavidin/mL of settled resinThis can vary between manufacturers.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Binding of Target Protein Incorrect Binding Buffer pH: The pH of the sample and binding buffer is below 9.5.Verify the pH of your sample and binding buffer. Adjust to pH 11.0 if necessary.
Presence of Competing Substances: The sample may contain free biotin.If possible, dialyze or perform a buffer exchange on your sample to remove any small molecule competitors.
Column Not Equilibrated: The column was not properly equilibrated with the binding buffer.Ensure the column is washed with at least 5-10 column volumes of binding buffer before applying the sample.
Incomplete Elution of Target Protein Elution Buffer pH Too High: The pH of the elution buffer is not low enough to fully disrupt the interaction.Check the pH of your elution buffer and ensure it is at or below 4.0.
Strong Avidin-Biotin Interaction: If your protein is biotinylated, the interaction may be too strong for pH-based elution. This compound columns are designed for the purification of avidin/streptavidin or their conjugates, not for the purification of biotinylated proteins.This column chemistry is not suitable for purifying biotinylated proteins.
Protein Precipitation on the Column: The target protein may be precipitating on the column at the low elution pH.Elute into fractions containing a neutralization buffer to immediately raise the pH. Consider adding stabilizing agents to the elution buffer if compatible with your downstream application.
Reduced Column Performance After Regeneration Incomplete Regeneration: The column was not sufficiently washed with the high pH regeneration buffer.Increase the volume of regeneration buffer used (e.g., to 20-30 column volumes) and ensure the pH is at 11.0.
Fouling of the Resin: The column may be fouled with precipitated proteins or lipids that are not removed by the standard regeneration protocol.For severe fouling, a more stringent Cleaning-in-Place (CIP) protocol may be necessary. Consult the resin manufacturer's guidelines for chemical compatibility. A common CIP procedure involves washing with 0.1-0.5 M NaOH. However, the stability of the this compound ligand to harsh bases should be confirmed with the manufacturer.
Loss of Ligand: Repeated use or harsh cleaning may lead to the leaching of the this compound ligand from the support.If performance continues to decline after thorough regeneration and cleaning, the resin may have reached the end of its lifespan.
High Backpressure Clogged Frit or Resin: The column frit or the resin bed may be clogged with particulates from the sample.Centrifuge and filter your sample before loading it onto the column. If the column is already clogged, try back-flushing with buffer at a low flow rate.
Compacted Resin Bed: The resin may have become compacted over time.Repack the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: How many times can I regenerate and reuse a this compound affinity column?

A1: With proper care and regeneration, this compound affinity columns can typically be reused 5-10 times without a significant loss in binding capacity. The exact number of reuse cycles will depend on the nature of the sample being purified and the cleaning procedures employed.

Q2: My protein is sensitive to high pH. Can I still use a this compound column?

A2: The binding step requires a high pH (9.5-11.0). If your protein is unstable at this pH, this purification method may not be suitable. It is crucial to check the stability of your protein at the required binding pH before proceeding.

Q3: Can I use stronger denaturants like guanidine-HCl or urea for regeneration?

A3: While the agarose matrix of the column is generally stable to these reagents, the standard regeneration protocol using a high pH buffer is typically sufficient. Using harsh denaturants is not recommended as it may affect the integrity of the immobilized this compound ligand and is usually unnecessary for this type of affinity matrix.

Q4: What should I do if my eluted protein precipitates after neutralization?

A4: Protein precipitation after elution and neutralization can be due to high protein concentration or buffer incompatibility. Try eluting into a larger volume of neutralization buffer or a buffer that is known to maintain the solubility of your protein. You can also consider adding stabilizing agents like glycerol or non-ionic detergents to the neutralization buffer.

Q5: Is it necessary to filter my sample before loading it onto the column?

A5: Yes, it is highly recommended to clarify your sample by centrifugation and/or filtration (using a 0.22 µm or 0.45 µm filter) before applying it to the column. This will prevent clogging and extend the life of your column.

References

Validation & Comparative

Unveiling the Binding Dynamics: A Comparative Analysis of 2-Iminobiotin and Biotin with Streptavidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the streptavidin-biotin interaction serves as a cornerstone for a myriad of applications, from immunoassays to affinity chromatography. While the bond between streptavidin and biotin is renowned for its extraordinary strength, the unique pH-dependent binding characteristics of 2-iminobiotin present a compelling alternative for applications requiring reversible interactions. This guide provides an in-depth comparison of the binding affinities of this compound and biotin to streptavidin, supported by quantitative data and detailed experimental methodologies.

The primary distinction between biotin and its analog, this compound, lies in their binding affinity and the conditions under which they interact with streptavidin. Biotin forms one of the strongest known non-covalent bonds in nature with streptavidin, characterized by an exceptionally low dissociation constant (Kd). In contrast, this compound exhibits a significantly weaker, pH-sensitive binding to streptavidin, a feature that allows for the controlled release of bound molecules.

Quantitative Comparison of Binding Affinities

The binding affinities of biotin and this compound to streptavidin have been determined using various biophysical techniques. The following table summarizes the key quantitative data for this interaction.

LigandDissociation Constant (Kd)Association Constant (Ka)Experimental Conditions
Biotin ~10⁻¹⁵ M[1]~10¹⁵ M⁻¹[1]Near-neutral pH
This compound ~10⁻⁵ M[2]Not explicitly statedpH 7.0 - 10.7[2]
This compound 3.5 x 10⁻¹¹ M[3]Not explicitly statedHigh pH (base)[3]
This compound <10⁻³ M[3]Not explicitly statedAcidic pH (3-4)[3]

The pH-Dependent Nature of this compound Binding

A critical feature of the this compound-streptavidin interaction is its reversibility, which is governed by pH. At alkaline pH (above 9), this compound binds to streptavidin with relatively high affinity. However, as the pH is lowered to acidic conditions (below 6), the affinity is dramatically reduced, facilitating the dissociation of the complex. This pH-dependent binding allows for the gentle elution of biotinylated molecules from a streptavidin matrix, a significant advantage in protein purification and other applications where harsh elution conditions could denature the target molecule.[4][5]

G cluster_high_pH High pH (>9) cluster_low_pH Low pH (<6) 2_Iminobiotin_High This compound (Unprotonated) Complex_High High Affinity Complex 2_Iminobiotin_High->Complex_High Binds Streptavidin_High Streptavidin Streptavidin_High->Complex_High Complex_Low Low Affinity/Dissociation Complex_High->Complex_Low pH Decrease 2_Iminobiotin_Low This compound (Protonated) 2_Iminobiotin_Low->Complex_Low Dissociates Streptavidin_Low Streptavidin Streptavidin_Low->Complex_Low Complex_Low->Complex_High pH Increase G Start Start: Prepare Samples Prep_Streptavidin Prepare Streptavidin Solution (e.g., 20 µM in PBS) Start->Prep_Streptavidin Prep_Ligand Prepare Ligand Solution (Biotin or this compound) (e.g., 200 µM in same PBS) Start->Prep_Ligand Load_ITC Load Streptavidin into Sample Cell and Ligand into Syringe Prep_Streptavidin->Load_ITC Prep_Ligand->Load_ITC Equilibrate Equilibrate System to Desired Temperature (e.g., 25°C) Load_ITC->Equilibrate Titration Perform Serial Injections of Ligand into Sample Cell Equilibrate->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Data_Analysis Analyze Data to Determine Kd, ΔH, and Stoichiometry Measure_Heat->Data_Analysis End End: Thermodynamic Profile Data_Analysis->End G Start Start: Prepare Sensor Chip Immobilize Immobilize Streptavidin on a Sensor Chip Surface Start->Immobilize Equilibrate Equilibrate the Surface with Running Buffer (e.g., PBS) Immobilize->Equilibrate Inject_Analyte Inject Serial Dilutions of Analyte (Biotin or this compound) over the Surface Equilibrate->Inject_Analyte Association Monitor Association Phase: Binding of Analyte to Streptavidin Inject_Analyte->Association Dissociation Monitor Dissociation Phase: Flow of Running Buffer Association->Dissociation Regenerate Regenerate Sensor Surface (for this compound, a low pH buffer) Dissociation->Regenerate Data_Analysis Analyze Sensorgrams to Determine ka, kd, and Kd Regenerate->Data_Analysis End End: Kinetic and Affinity Data Data_Analysis->End

References

A Head-to-Head Comparison: 2-Iminobiotin and Desthiobiotin for Reversible Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of reversible protein binding technologies, the choice between 2-iminobiotin and desthiobiotin is a critical decision point. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal tool for specific research applications.

The streptavidin-biotin interaction, with its remarkably high affinity, has long been a cornerstone of biological research. However, the near-irreversible nature of this bond presents challenges when the recovery of the bound protein in its native state is desired. To address this, analogs of biotin that offer reversible binding have been developed. Among these, this compound and desthiobiotin have emerged as popular choices, each with distinct mechanisms for binding and elution.

Principles of Reversible Binding

This compound is a cyclic guanidino analog of biotin. Its interaction with streptavidin and avidin is uniquely pH-dependent.[1][2] At an alkaline pH (typically above 9.5), it binds with high affinity, allowing for the efficient capture of target molecules.[3] To release the bound molecules, the pH is lowered to an acidic range (around 4.0), which protonates the guanidino group, significantly reducing its affinity for the binding pocket and leading to elution.[3]

Desthiobiotin , a sulfur-free analog of biotin, offers a different approach to reversible binding. It binds to streptavidin with a lower affinity compared to biotin but is still strong enough for effective capture.[4] Elution is achieved through competitive displacement by introducing a solution of free biotin, which has a much higher affinity for streptavidin and readily displaces the desthiobiotin-tagged molecules.[4][5]

Quantitative Comparison of Binding Parameters

A clear understanding of the binding kinetics and affinity is crucial for selecting the appropriate tool. The following table summarizes the key quantitative data for the interaction of this compound and desthiobiotin with streptavidin.

ParameterThis compoundDesthiobiotinBiotin (for reference)
Dissociation Constant (Kd) ~10⁻⁵ M (at pH 7.0-10.7)[6]~10⁻¹¹ M[4]~10⁻¹⁴ M
Binding pH > 9.5[3]Neutral (typically pH 7.4)Neutral (typically pH 7.4)
Elution Condition Acidic pH (~4.0)[3]Competitive displacement with free biotin[4]Harsh denaturing conditions
Half-life of Interaction Not readily available~0.5 hours[7]~150 hours (for biotinylated oligonucleotide)[7]

Experimental Workflows: A Visual Guide

The distinct elution mechanisms of this compound and desthiobiotin result in different experimental workflows for affinity purification or pull-down assays.

G General Protein Capture Workflow cluster_capture Capture Phase Bait Biotinylated Bait Protein Incubate_Capture Incubate to allow binding Bait->Incubate_Capture Streptavidin Streptavidin-coated Beads Streptavidin->Incubate_Capture Wash_Capture Wash to remove non-specific binders Incubate_Capture->Wash_Capture

A general workflow for capturing biotinylated proteins.
This compound: pH-Dependent Elution Workflow

The workflow for this compound revolves around a pH shift to trigger the release of the captured protein.

G This compound Pull-Down Workflow cluster_binding Binding (High pH) cluster_elution Elution (Low pH) Bait Iminobiotinylated Bait Protein Incubate_High_pH Incubate at pH > 9.5 Bait->Incubate_High_pH Streptavidin Streptavidin Beads Streptavidin->Incubate_High_pH Lysate Cell Lysate Lysate->Incubate_High_pH Wash_High_pH Wash with high pH buffer Incubate_High_pH->Wash_High_pH Elution_Buffer Add Elution Buffer (pH ~4.0) Wash_High_pH->Elution_Buffer Collect Collect Eluted Protein Elution_Buffer->Collect

Workflow for this compound utilizing a pH shift for elution.
Desthiobiotin: Competitive Elution Workflow

Desthiobiotin-based purification relies on the introduction of free biotin to competitively elute the target protein.

G Desthiobiotin Pull-Down Workflow cluster_binding Binding (Neutral pH) cluster_elution Elution (Competitive) Bait Desthiobiotinylated Bait Protein Incubate_Neutral_pH Incubate at neutral pH Bait->Incubate_Neutral_pH Streptavidin Streptavidin Beads Streptavidin->Incubate_Neutral_pH Lysate Cell Lysate Lysate->Incubate_Neutral_pH Wash_Neutral_pH Wash with neutral pH buffer Incubate_Neutral_pH->Wash_Neutral_pH Elution_Buffer Add Elution Buffer with excess Biotin Wash_Neutral_pH->Elution_Buffer Collect Collect Eluted Protein Elution_Buffer->Collect

Workflow for desthiobiotin using competitive elution with free biotin.

Detailed Experimental Protocols

This compound Affinity Chromatography Protocol

This protocol outlines the general steps for purifying a protein of interest using this compound-agarose.

Materials:

  • This compound-agarose resin

  • Binding Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0

  • Elution Buffer: 50 mM sodium acetate, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Sample containing the iminobiotinylated protein, pH adjusted to > 9.5

Procedure:

  • Column Preparation: Pack a chromatography column with the desired volume of this compound-agarose resin.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Apply the prepared sample to the column. Allow the sample to flow through by gravity or at a controlled flow rate.

  • Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer.

  • Collection and Neutralization: Collect the eluted fractions into tubes containing a small volume of Neutralization Buffer to immediately raise the pH and preserve the protein's activity.

  • Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE or Western blotting.

Desthiobiotin Pull-Down Assay Protocol

This protocol provides a general procedure for a pull-down assay to identify protein-protein interactions using a desthiobiotinylated "bait" protein.[8]

Materials:

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4

  • Elution Buffer: PBS containing 50 mM Biotin, pH 7.4

  • Desthiobiotinylated bait protein

  • Cell lysate containing potential "prey" proteins

Procedure:

  • Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer.

  • Bait Protein Immobilization: Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.

  • Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Protein Interaction: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.

  • Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing to release the bait protein and its interacting partners.

  • Analysis: Collect the eluate and analyze the protein complexes by SDS-PAGE, Western blotting, or mass spectrometry.

Choosing the Right Tool for Your Research

The choice between this compound and desthiobiotin depends largely on the specific requirements of the experiment and the nature of the proteins involved.

Choose this compound when:

  • Your protein of interest is stable at both high (>9.5) and low (~4.0) pH.

  • You want to avoid the presence of free biotin in your final eluate.

  • A rapid change in conditions is desired to trigger elution.

Choose Desthiobiotin when:

  • Your protein is sensitive to pH changes and requires neutral elution conditions.

  • You are performing pull-down assays from complex biological samples, as the competitive elution with biotin minimizes the co-purification of endogenously biotinylated proteins.[4]

  • A milder and more specific elution method is preferred.

Both this compound and desthiobiotin offer effective and gentle alternatives to the harsh conditions required to break the standard streptavidin-biotin bond. By carefully considering the binding characteristics, elution mechanisms, and experimental workflows outlined in this guide, researchers can make an informed decision to optimize their protein purification and interaction studies, ultimately leading to more reliable and insightful results.

References

Determining 2-Iminobiotin Binding Kinetics: A Comparative Guide to Spectrophotometric Titration and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of 2-iminobiotin to avidin is crucial for its application in various biotechnological and pharmaceutical fields. This guide provides a comparative analysis of spectrophotometric titration and other widely used techniques for determining these kinetics, supported by experimental data and detailed protocols.

The interaction between this compound and avidin is of significant interest due to its pH-dependent nature, which allows for reversible binding. Unlike the remarkably strong and practically irreversible bond between biotin and avidin, the this compound-avidin complex can be dissociated under acidic conditions. This property is highly advantageous for applications such as affinity chromatography where gentle elution of the target molecule is required. Accurate determination of the binding and dissociation rates is therefore essential for optimizing these applications.

Comparison of Kinetic and Affinity Data

The following table summarizes the key kinetic and affinity parameters for the this compound-avidin interaction as determined by various methods. It is important to note that direct comparative studies are limited, and values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

MethodDissociation Constant (Kd)Association Rate Constant (kon)Dissociation Rate Constant (koff)Notes
Spectrophotometric Titration Data not readily available in literatureData not readily available in literatureData not readily available in literatureProvides affinity data (Kd) through spectral changes upon binding.
Isothermal Titration Calorimetry (ITC) Data not readily available in literatureData not readily available in literatureData not readily available in literatureDirectly measures the heat change upon binding to determine thermodynamic parameters.
Surface Plasmon Resonance (SPR) Data not readily available in literatureData not readily available in literatureData not readily available in literatureA label-free method for real-time monitoring of association and dissociation.
Fluorescence Spectroscopy ~10⁻⁵ M (for Streptavidin)[1]Not reportedNot reportedValue is for streptavidin, not avidin, and shows little pH dependence in the studied range[1].

Note: The pH-dependent binding of this compound to avidin is well-established, with high affinity at pH ≥ 9.5 and weak interaction at acidic pH.[2]

Experimental Protocols

Spectrophotometric Titration (Adapted from HABA Assay)

Spectrophotometric titration is a cost-effective and accessible method for determining the binding affinity of this compound to avidin. This protocol is adapted from the well-established HABA (2-(4'-hydroxyazobenzene)benzoic acid) dye displacement assay. The principle relies on the displacement of a dye from the avidin binding pocket by this compound, leading to a measurable change in absorbance.

Materials:

  • Avidin solution of known concentration (e.g., in phosphate-buffered saline, pH 7.4)

  • This compound solution of known concentration

  • HABA dye solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a HABA-Avidin complex: Mix avidin and HABA in a suitable buffer (e.g., PBS, pH 7.4). The concentration of avidin should be sufficient to yield a measurable absorbance from the HABA-avidin complex at 500 nm.

  • Record the initial absorbance: Measure the absorbance of the HABA-avidin solution at 500 nm. This represents the baseline where HABA is bound to avidin.

  • Titrate with this compound: Add small, precise aliquots of the this compound solution to the HABA-avidin mixture.

  • Measure absorbance after each addition: After each addition of this compound, mix thoroughly and allow the reaction to reach equilibrium before measuring the absorbance at 500 nm.

  • Continue titration: Continue adding this compound until the absorbance at 500 nm no longer changes, indicating that all HABA has been displaced from the avidin binding sites.

  • Data Analysis: Plot the change in absorbance as a function of the this compound concentration. The data can then be fitted to a suitable binding isotherm (e.g., the Langmuir isotherm) to determine the dissociation constant (Kd).

Alternative Method: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Materials:

  • Avidin solution of known concentration in a suitable buffer

  • This compound solution of known concentration in the same buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare Samples: Prepare solutions of avidin and this compound in the same dialysis buffer to minimize heat of dilution effects. Degas the solutions before use.

  • Load the ITC: Fill the sample cell with the avidin solution and the injection syringe with the this compound solution.

  • Set Experimental Parameters: Define the injection volume, spacing between injections, and the temperature for the experiment.

  • Perform the Titration: A series of small injections of this compound are made into the avidin solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to avidin. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Alternative Method: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data on both the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Avidin

  • This compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Immobilize Avidin: Covalently immobilize avidin onto the surface of the sensor chip using standard amine coupling chemistry.

  • Prepare this compound Series: Prepare a series of dilutions of this compound in the running buffer.

  • Inject this compound: Inject the different concentrations of this compound over the avidin-coated surface. The binding of this compound to the immobilized avidin will cause a change in the refractive index at the sensor surface, which is detected as a response in real-time (sensorgram).

  • Monitor Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the this compound-avidin complex.

  • Regenerate the Surface: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound this compound, preparing the surface for the next injection.

  • Data Analysis: The sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).

Visualizing the Methodologies

To better understand the experimental workflows and the comparative logic, the following diagrams are provided.

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Avidin Prepare Avidin Solution Mix Mix Avidin and HABA to form Complex Prep_Avidin->Mix Prep_HABA Prepare HABA Solution Prep_HABA->Mix Prep_Iminobiotin Prepare this compound Titrant Titrate Titrate with this compound Prep_Iminobiotin->Titrate Measure_Initial Measure Initial Absorbance (500 nm) Mix->Measure_Initial Measure_Initial->Titrate Measure_Change Measure Absorbance after each addition Titrate->Measure_Change Repeat Measure_Change->Titrate Plot Plot ΔAbsorbance vs. [this compound] Measure_Change->Plot Fit Fit data to Binding Isotherm Plot->Fit Calculate_Kd Determine Kd Fit->Calculate_Kd Method_Comparison cluster_methods Kinetic Analysis Methods cluster_params Key Parameters Determined Spectro Spectrophotometric Titration Kd Affinity (Kd) Spectro->Kd ITC Isothermal Titration Calorimetry ITC->Kd Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo SPR Surface Plasmon Resonance SPR->Kd Kinetics Kinetics (kon, koff) SPR->Kinetics

References

2-Iminobiotin: A Reversible Alternative to Biotin in Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

2-Iminobiotin, a synthetic analog of biotin, presents a compelling alternative for specific molecular biology and biotechnology applications, primarily due to its pH-dependent binding to avidin and streptavidin. While it cannot replace biotin in its essential biological roles as a vitamin and coenzyme, its unique reversible binding characteristic offers significant advantages in contexts such as affinity chromatography, where preserving the integrity of the purified molecule is paramount.

The core difference between biotin and this compound lies in the strength and reversibility of their interaction with avidin and streptavidin. The biotin-avidin complex is one of the strongest non-covalent interactions known in nature, making elution of biotinylated molecules from an avidin-coated matrix extremely difficult without harsh, denaturing conditions.[1][2][3][4] In contrast, this compound's binding is strong at alkaline pH but significantly weakens at acidic pH, allowing for gentle elution and recovery of target molecules in their native, functional state.[2][5][6][7][8]

Comparative Analysis of Binding Affinities and Elution Conditions

The distinct binding characteristics of biotin and this compound to avidin and streptavidin are quantitatively summarized below. This pH-dependent affinity of this compound is the foundation of its utility in reversible purification systems.

LigandBinding PartnerDissociation Constant (Kd)Elution Conditions
Biotin Avidin~10⁻¹⁵ M[1]Harsh denaturing conditions (e.g., 6-8 M Guanidine-HCl, pH 1.5)[1][3][9]
This compound Avidin~3.5 x 10⁻¹¹ M (at high pH)[1]Mild acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0)[1][9]
< 10⁻³ M (at pH 3-4)[1]
This compound Streptavidin~10⁻⁵ M (pH 7.0-10.7 in solution)[10]Mild acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0)

Note: A discrepancy has been reported in the binding affinity of streptavidin for this compound in solution, which appeared weaker than expected and showed less pH dependence in one study.[10]

Affinity Chromatography: A Key Application for this compound

The reversible binding of this compound makes it an ideal ligand for affinity chromatography applications where the recovery of a functional protein is desired. The process involves the immobilization of this compound on a solid support to capture avidin, streptavidin, or molecules conjugated to them.

AffinityChromatography cluster_binding Binding (High pH) cluster_elution Elution (Low pH) start_binding Sample containing Avidin-tagged protein (pH ≥ 9.5) column_binding This compound Column start_binding->column_binding Apply Sample bound_complex Avidin-tagged protein bound to column column_binding->bound_complex Specific Binding unbound Unbound proteins (Wash) column_binding->unbound Wash start_elution Bound Column (from binding step) eluted_protein Purified Avidin-tagged protein start_elution->eluted_protein Apply Elution Buffer regenerated_column Regenerated This compound Column start_elution->regenerated_column Release elution_buffer Elution Buffer (pH 4.0)

Affinity chromatography workflow using this compound.
Experimental Protocol: Purification of Avidin using this compound-Agarose

This protocol outlines the general steps for purifying avidin or streptavidin from a sample using a this compound-agarose column.

Materials:

  • This compound-Agarose resin

  • Chromatography column

  • Binding/Wash Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0[1]

  • Elution Buffer: 50 mM ammonium acetate, 0.5 M NaCl, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Sample containing avidin or streptavidin, pH adjusted to ≥ 9.5

Procedure:

  • Column Preparation:

    • Pack the this compound-agarose resin into a suitable chromatography column.

    • Wash the resin extensively with the Binding/Wash Buffer to remove the storage solution.[1]

  • Sample Application:

    • Equilibrate the column with 10 column volumes of Binding/Wash Buffer.

    • Apply the prepared sample to the column. A low flow rate (0.1–0.5 mL/min) is recommended during sample application to ensure efficient binding.

  • Washing:

    • Wash the column with at least 10 column volumes of Binding/Wash Buffer or until the absorbance of the effluent at 280 nm returns to baseline, indicating the removal of all unbound proteins.[1]

  • Elution:

    • Elute the bound protein by applying 10-20 column volumes of Elution Buffer.[9]

    • Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.

    • It is recommended to collect the fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve the protein's activity.

  • Column Regeneration:

    • Regenerate the column by washing it with several column volumes of Binding/Wash Buffer. The column can then be stored in a neutral buffer containing a preservative at 2-8°C.[1]

Beyond Affinity Chromatography: Other Applications of this compound

Recent research has unveiled other potential applications for this compound that are distinct from its use in affinity systems:

  • Nitric Oxide Synthase (NOS) Inhibition: this compound has been identified as a reversible inhibitor of both inducible (iNOS) and neuronal (nNOS) nitric oxide synthases.[2][11] This property has led to its investigation as a potential therapeutic agent.

  • Neuroprotection: Studies have explored the neuroprotective effects of this compound in the context of ischemic stroke and birth asphyxia.[12][13][14] Clinical trials have been conducted to assess its safety and efficacy in these conditions.[13][14]

  • Drug Delivery: The reversible binding system of this compound and avidin is being explored for the development of targeted drug delivery systems.[15]

Is this compound a Universal Substitute for Biotin?

The answer is unequivocally no. While this compound excels in applications requiring reversible binding, it is not a suitable alternative for biotin in all contexts.

Comparison Functional Comparison: Biotin vs. This compound cluster_biotin Biotin's Roles cluster_iminobiotin This compound's Applications Biotin Biotin (Vitamin H) Coenzyme Essential Coenzyme for Carboxylases Biotin->Coenzyme Iminobiotin This compound Affinity Reversible Affinity Chromatography Iminobiotin->Affinity NOS NOS Inhibitor & Neuroprotectant Iminobiotin->NOS Metabolism Fatty Acid, Amino Acid, & Glucose Metabolism Coenzyme->Metabolism

Distinct roles of biotin and this compound.

Biological Function: Biotin is an essential vitamin (B7) that functions as a covalently bound coenzyme for five carboxylases in mammals. These enzymes are crucial for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[16] this compound, being a synthetic analog, cannot fulfill these vital biological roles. Biotinidase is an enzyme responsible for recycling biotin, and a deficiency in this enzyme can lead to serious health issues.[17] this compound is resistant to biotinidase.

In Vivo Applications: For in vivo applications that rely on the near-irreversible biotin-avidin bond, such as in certain immunoassays and targeted therapies where a stable link is critical, this compound would not be a suitable replacement.

References

Assessing the biological activity of proteins after 2-Iminobiotin purification.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purification of functional proteins is a cornerstone of experimental success. The chosen purification method can significantly impact the biological activity of the final protein product. This guide provides an objective comparison of 2-Iminobiotin purification with alternative methods, supported by experimental data, to aid in the selection of the most suitable technique for preserving protein function.

The avidin/streptavidin-biotin interaction is a powerful tool for protein purification due to its high affinity and specificity. However, the harsh, denaturing conditions often required to elute biotinylated proteins can compromise their structural integrity and biological activity. To address this, milder purification strategies have been developed, including the use of this compound, a biotin analog that allows for pH-dependent elution. This guide will delve into the specifics of this compound purification and compare its performance against other common "soft-release" affinity purification techniques.

Comparison of Protein Purification Strategies

The ideal protein purification method should yield a highly pure and, most importantly, biologically active protein. The choice of purification strategy can have a significant impact on the latter. Below is a comparison of this compound purification with standard biotin-avidin/streptavidin methods and other alternatives designed to preserve protein function.

Purification MethodBinding PrincipleElution ConditionsKey AdvantagesPotential Disadvantages
Standard Biotin-Avidin/Streptavidin Very strong, near-irreversible binding of biotin to avidin or streptavidin.Harsh denaturing agents (e.g., 8 M guanidine-HCl, pH 1.5) or boiling in SDS-PAGE loading buffer.[1][2]High binding capacity and specificity.Often leads to irreversible denaturation and loss of protein activity.[1][2]
This compound pH-dependent binding of this compound to avidin/streptavidin; strong binding at high pH (>9.5) and weak binding at acidic pH.[3]Mild acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0).[3]Preserves biological activity due to gentle elution; allows for recovery of functional proteins.[1]Requires pH shift for elution, which may not be suitable for all proteins.
Desthiobiotin A biotin analog with a lower binding affinity to streptavidin.Competitive elution with free biotin under physiological conditions.[4]Very mild, non-denaturing elution; preserves protein function.Lower binding affinity may lead to lower yields compared to standard biotin.
Cleavable Linkers Biotin is attached to the protein via a linker that can be cleaved chemically or enzymatically.Specific chemical reagents (e.g., reducing agents for disulfide linkers) or enzymes (e.g., proteases).Elution under specific, often mild conditions; traceless cleavage is possible, leaving no residual tag on the protein.[5]Cleavage reaction may require specific conditions that could affect protein stability or activity; the linker itself could potentially influence protein folding or function.

Experimental Data: Assessing Biological Activity

The ultimate measure of a successful purification is the retention of the protein's biological activity. Here, we present quantitative data from a study on the purification of calf intestinal alkaline phosphatase using this compound affinity chromatography.

Table 1: Purification of Calf Intestinal Alkaline Phosphatase using this compound-Sepharose

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Purification (fold)Yield (%)
Crude Extract 2500500021100
This compound-Sepharose Eluate 1.2530002400120060

Data adapted from a study on the purification of alkaline phosphatase.

Experimental Workflows and Protocols

To provide a practical context, we will outline a general workflow for protein purification and subsequent activity assessment, using the MAPK/ERK signaling pathway as an example.

Experimental Workflow: Purification and Activity Assay

G cluster_purification Protein Purification cluster_analysis Post-Purification Analysis p1 Cell Lysis & Extract Preparation p2 This compound Affinity Chromatography (Binding at pH 11) p1->p2 p3 Wash unbound proteins p2->p3 p4 Elution with acidic buffer (pH 4) p3->p4 p5 Neutralization & Buffer Exchange p4->p5 a1 Purity Assessment (SDS-PAGE) p5->a1 a2 Concentration Determination (BCA/Bradford) p5->a2 a3 Biological Activity Assay (e.g., Kinase Assay) p5->a3 MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Substrate Cytoplasmic Substrates ERK->Substrate ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Gene Gene Expression TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK Binds

References

A Head-to-Head Comparison of Commercial 2-Iminobiotin Purification Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging avidin-biotin affinity chromatography, the ability to gently elute captured biomolecules is crucial for preserving their activity. 2-Iminobiotin, a pH-sensitive analog of biotin, offers a solution by allowing for the release of bound avidin or streptavidin and their conjugates under mild acidic conditions. This guide provides a head-to-head comparison of commercially available this compound purification kits and resins from leading suppliers: Thermo Fisher Scientific (Pierce), Sigma-Aldrich, and GenScript. The comparison is based on manufacturer-provided data and specifications.

Performance and Specifications

The performance of a this compound purification system is primarily dictated by its binding capacity, the characteristics of the resin matrix, and the efficiency of the binding and elution steps. Below is a summary of the key quantitative data for the products from the three major suppliers.

FeatureThermo Fisher Scientific (Pierce) Iminobiotin AgaroseSigma-Aldrich this compound AGAROSEGenScript IminoBiotin Resin
Binding Capacity ≥ 1 mg of avidin/mL of settled resin≥ 4 mg of avidin/mL of resin> 12 mg of streptavidin/mL of settled resin[1]
Resin Matrix 6% cross-linked beaded agarose4% beaded agarose4% highly cross-linked agarose[1]
Binding pH > 9.511> 9.5
Elution pH 4.0~4.04.0[1]

Note: The binding capacities are as stated by the manufacturers and may vary depending on the specific protein being purified, flow rates, and other experimental conditions. Direct comparison is challenging as Thermo Fisher and Sigma-Aldrich state capacity for avidin, while GenScript specifies streptavidin.

Experimental Protocols

The general principle for this compound affinity chromatography involves binding at a high pH (above 9.5) where this compound has a high affinity for avidin and streptavidin, followed by elution at a low pH (around 4.0) where this affinity is significantly reduced.[1] While specific protocols may vary slightly between manufacturers, the core steps remain consistent.

General Experimental Workflow

A typical workflow for protein purification using a this compound resin involves the following stages:

  • Resin Equilibration: The this compound resin is washed and equilibrated with a high pH binding buffer.

  • Sample Loading: The sample containing the avidin or streptavidin-tagged molecule is loaded onto the equilibrated column.

  • Washing: The column is washed with the binding buffer to remove non-specifically bound molecules.

  • Elution: The bound molecule is eluted from the column using a low pH elution buffer.

  • Neutralization: The eluted fractions are immediately neutralized to preserve the activity of the purified protein.

Below is a diagram illustrating this general workflow.

G cluster_workflow This compound Purification Workflow node_equilibration 1. Resin Equilibration (High pH Binding Buffer) node_loading 2. Sample Loading node_equilibration->node_loading node_washing 3. Washing (High pH Binding Buffer) node_loading->node_washing node_elution 4. Elution (Low pH Elution Buffer) node_washing->node_elution node_neutralization 5. Neutralization of Eluate node_elution->node_neutralization node_purified Purified Protein node_neutralization->node_purified

Caption: General workflow for this compound affinity chromatography.

Manufacturer-Specific Protocol Details

Thermo Fisher Scientific (Pierce) Iminobiotin Agarose:

  • Binding Buffer: 50mM Ammonium Carbonate, 0.5M NaCl, pH 11.0

  • Elution Buffer: 50mM Ammonium Acetate, 0.5M NaCl, pH 4.0

  • Protocol Highlights: The user is instructed to equilibrate the column with 4-5 column volumes of Binding Buffer. After sample application, the column is washed with 4-5 column volumes of Binding Buffer. Elution is performed by adding 1 mL aliquots of Elution Buffer.

Sigma-Aldrich this compound AGAROSE:

  • Binding Buffer: 50mM Ammonium Carbonate or Sodium Borate, 0.5M NaCl, pH 11.0

  • Elution Buffer: 50mM Ammonium Acetate or Sodium Acetate, pH 4.0

  • Protocol Highlights: The resin should be washed well with a basic buffer before use. The sample should be in a buffer at pH 11 containing 0.5 M NaCl. Washing is continued until the A280 of the effluent returns to baseline.

GenScript IminoBiotin Resin:

  • Binding/Wash Buffer: 50mM Sodium Borate, 0.3M NaCl, pH 11.0[1]

  • Elution Buffer: 50mM Sodium Acetate, pH 4.0[1]

  • Protocol Highlights: The sample should be adjusted to contain 0.3 M NaCl with a pH between 9.5 and 11.[1] The column is washed with 10-20 bed volumes of Binding/Wash Buffer before eluting with 10-20 bed volumes of Elution Buffer.[1] Immediate neutralization of the eluted fractions with 1M NaOH is recommended.[1]

Signaling Pathway and Logical Relationships

The interaction between this compound and avidin/streptavidin is governed by pH. This relationship is central to the purification strategy.

G cluster_pH pH-Dependent Binding Affinity cluster_interaction This compound <-> Avidin/Streptavidin Interaction node_high_ph High pH (>9.5) node_high_affinity High Affinity (Strong Binding) node_high_ph->node_high_affinity leads to node_low_ph Low pH (~4.0) node_low_affinity Low Affinity (Release) node_low_ph->node_low_affinity leads to

Caption: pH-dependent affinity of this compound for avidin/streptavidin.

Conclusion

The choice of a this compound purification kit will depend on the specific requirements of the experiment, including the target protein (avidin or streptavidin), the required binding capacity, and budget considerations.

  • GenScript's IminoBiotin Resin offers the highest binding capacity for streptavidin according to the manufacturer's specifications.[1]

  • Sigma-Aldrich's this compound AGAROSE provides a mid-range binding capacity for avidin.

  • Thermo Fisher Scientific's Pierce Iminobiotin Agarose has a lower specified binding capacity for avidin but is a well-established reagent from a major supplier.

References

Safety Operating Guide

Proper Disposal of 2-Iminobiotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 2-Iminobiotin must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible waste management is crucial for all laboratory chemicals. This guide provides essential, step-by-step information for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Respiratory ProtectionN95 (US) or equivalent dust mask
Skin and Body ProtectionLaboratory coat

Disposal Procedure for this compound

The disposal of this compound should align with local, state, and federal regulations for non-hazardous chemical waste.[1][2][3] The following steps provide a general operational plan for its proper disposal.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams.

  • Keep this compound waste in its original container or a clearly labeled, compatible container.[2][3]

  • Ensure the container is in good condition and securely sealed to prevent leaks or spills.

Step 2: Small Quantities of Uncontaminated this compound Powder

  • For small amounts of uncontaminated solid this compound, consult your institution's specific guidelines for non-hazardous solid waste disposal.

  • It may be permissible to dispose of it as regular laboratory solid waste, provided it is securely contained and labeled.

Step 3: Solutions Containing this compound

  • Do not pour solutions containing this compound down the drain.[2][3][4]

  • Collect aqueous or solvent-based solutions in a designated, sealed, and clearly labeled waste container.

  • The container should be compatible with the solvent used.

Step 4: Contaminated Materials

  • Any materials contaminated with this compound, such as pipette tips, tubes, or paper towels, should be collected in a designated, sealed waste bag or container.

  • Handle contaminated labware and packaging in the same manner as the chemical itself.[4][5]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste cluster_1 Assessment cluster_2 Containment cluster_3 Final Disposal A Identify this compound Waste Stream B Is the waste solid or liquid? A->B D Solid Waste: - Seal in a clearly labeled container. - Do not mix with other waste. B->D Solid E Liquid Waste: - Collect in a sealed, labeled, compatible container. - Do not pour down the drain. B->E Liquid C Is the waste contaminated with other hazardous materials? F Segregate as hazardous waste. Follow institutional guidelines for hazardous waste disposal. C->F Yes G Consult Institutional EHS for non-hazardous solid waste disposal procedures. C->G No (Solid) H Arrange for pickup by institutional EHS or licensed waste contractor. C->H No (Liquid) D->C E->C F->H

A flowchart for the proper disposal of this compound.

References

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